Flaccidinin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaen-3-one |
InChI |
InChI=1S/C16H10O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h2-6,17-18H,1H3 |
InChI Key |
ALAISIZALDGSME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CC4=CC(=CC(=C43)OC2=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Structure of Flavidinin
Disclaimer: Extensive research for a chemical compound named "Flavidinin" with the molecular formula C16H14O3 reveals a significant lack of specific scientific literature, quantitative data, and detailed experimental protocols. The available information is sparse and appears to be conflated with a similarly named compound, "Flavidin" (C15H12O3). This guide will present the limited information available for Flavidinin and, for illustrative purposes, will draw upon data and protocols for the broader class of flavonoids and related phenanthrene compounds to provide a relevant technical overview for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Flavidinin is a naturally occurring compound reportedly isolated from orchid species such as Acampe praemorsa and Coelogyne ovalis. Based on available database entries, its chemical identity is summarized below.
| Identifier | Value | Source |
| Compound Name | Flavidinin | - |
| Molecular Formula | C16H14O3 | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| IUPAC Name | 6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol | [1] |
| Monoisotopic Mass | 254.094 Da | [1] |
| XlogP | 3.0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Formal Charge | 0 | [1] |
Biological Activity of Related Flavonoids
While specific quantitative biological data for Flavidinin is not available in the public domain, flavonoids as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The activities are highly dependent on their specific structure. Below is a table of representative quantitative data for other flavonoids to illustrate the typical potency of this class of compounds.
| Compound | Biological Activity | Assay | IC50 Value |
| Quercetin | Anticancer | Colon cancer cell line | 23.1 - 160 µM[2] |
| Luteolin | Antioxidant | DPPH radical scavenging | ~10 µM |
| Apigenin | Anti-inflammatory | LPS-stimulated macrophages (NO production) | ~15 µM |
| Kaempferol | Anticancer | Breast cancer cell line | 10 - 50 µM[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of Flavidinin have not been published. However, the following sections describe general methodologies that would be applicable for the study of Flavidinin or similar natural products.
General Protocol for Isolation of Phenanthrenes from Plant Material
This protocol is a representative example for the isolation of compounds from orchids, the natural source of Flavidinin.
-
Extraction:
-
Air-dry and powder the plant material (e.g., whole plant or specific parts like pseudobulbs).
-
Macerate the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to yield the respective solvent extracts.
-
-
Chromatographic Separation:
-
Subject the bioactive fraction (e.g., the ethyl acetate extract) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Purification:
-
Further purify the pooled fractions using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
-
Structure Elucidation:
-
Determine the structure of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
-
Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common and reliable method to assess the antioxidant potential of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., Flavidinin) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add a series of dilutions of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.
-
Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the inhibitory effect of the compound on NO production and calculate the IC50 value.
-
-
Cell Viability Assay:
-
Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the discovery of bioactive natural products, a process that would be applicable to the investigation of Flavidinin.
Caption: A generalized workflow for the isolation and characterization of bioactive natural products.
References
- 1. 6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | C29H32O18 | CID 162854963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15-Methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | C27H38O11 | CID 5240463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Flavidinin: A Technical Guide to its Natural Sources and Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavidinin, a notable 9,10-dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, plant origins, and related scientific data pertaining to Flavidinin. The information is presented to support research, discovery, and development efforts in the fields of phytochemistry and pharmacology.
Natural Sources and Plant Origin
Flavidinin is a specialized metabolite primarily found within the Orchidaceae family, one of the largest and most diverse families of flowering plants. Specific orchid species have been identified as the principal natural sources of this compound.
Table 1: Natural Plant Sources of Flavidinin
| Plant Species | Family | Plant Part | Reference |
| Coelogyne flavida | Orchidaceae | Not specified | [1] |
| Pholidota articulata | Orchidaceae | Not specified | [1] |
| Otochilus fusca | Orchidaceae | Not specified | [1] |
| Coelogyne uniflora | Orchidaceae | Not specified |
While the primary literature identifies these orchid species as the definitive sources of Flavidinin, quantitative data regarding the concentration and yield of Flavidinin from these plants is not extensively reported in currently available scientific literature. The distribution of Flavidinin within different plant tissues (e.g., leaves, stems, roots, flowers) also remains an area requiring further investigation.
Experimental Protocols
The isolation and characterization of Flavidinin from its natural sources involve standard phytochemistry laboratory techniques. While specific, detailed protocols from the primary literature are often concise, a generalized workflow can be constructed based on common practices for the isolation of natural products.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of Flavidinin from its orchid sources.
Methodological Details
-
Extraction: The dried and powdered plant material is typically subjected to exhaustive extraction with an organic solvent such as methanol or ethanol. This process is aimed at extracting a broad range of secondary metabolites, including Flavidinin.
-
Fractionation: The resulting crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common approach involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., n-hexane), followed by extraction with a solvent of intermediate polarity (e.g., ethyl acetate), where compounds like Flavidinin are likely to concentrate.
-
Chromatographic Purification: The fraction enriched with Flavidinin is then subjected to chromatographic techniques for purification. Silica gel column chromatography is a commonly employed method for the initial separation of compounds.[1] Further purification to obtain highly pure Flavidinin may involve techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Characterization Methods
The structural elucidation of Flavidinin relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Detailed analysis of chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HMQC, HMBC) allows for the complete assignment of the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Flavidinin. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in confirming the structure.
Biosynthetic Pathway
The biosynthesis of 9,10-dihydrophenanthrenes in orchids, the class of compounds to which Flavidinin belongs, is understood to originate from the shikimate pathway, with L-phenylalanine serving as a key precursor. While a specific biosynthetic pathway for Flavidinin has not been fully elucidated, a general pathway for dihydrophenanthrenes in Orchidaceae has been proposed.
This pathway involves the conversion of L-phenylalanine through the general phenylpropanoid pathway to intermediates like dihydro-m-coumaric acid. A key step is the formation of a dihydrostilbene scaffold, catalyzed by a stilbene synthase. Subsequent intramolecular oxidative cyclization leads to the formation of the core 9,10-dihydrophenanthrene structure. The final structure of Flavidinin is likely achieved through the action of various "tailoring" enzymes that introduce specific hydroxyl and methoxy groups onto this scaffold. The precise sequence and nature of these final enzymatic steps leading to Flavidinin are yet to be fully characterized.
Conclusion
Flavidinin is a specialized metabolite with a defined natural origin in several orchid species. While the foundational knowledge of its sources and general biosynthetic pathway exists, there remain significant opportunities for further research. Specifically, quantitative analysis of Flavidinin content in its host plants, detailed elucidation of its specific biosynthetic pathway, and the exploration of its pharmacological properties will be critical areas of future investigation for the scientific and drug development communities.
References
Unveiling Flavidinin: A Technical Guide to its Discovery, Isolation, and Characterization from Orchids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavidinin, a naturally occurring phenolic compound, has been identified and isolated from specific orchid species. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and chemical characterization of Flavidinin. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this orchid-derived molecule.
Discovery and Orchid Sources
Flavidinin has been successfully isolated from the orchid species Acampe praemorsa and Coelogyne ovalis.[1] Initial structural elucidation of Flavidinin was later refined, with the revised structure being published in 1994.[1][2] This correction was a critical step in accurately defining the chemical properties and potential biological activities of the compound.
Chemical Structure and Properties
The precise chemical structure and properties of Flavidinin are essential for understanding its bioactivity. While initial reports required revision, the definitive structure has been established through spectroscopic analysis.
Table 1: Chemical and Physical Properties of Flavidinin
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Class | Phenolic Compound |
| Source Organisms | Acampe praemorsa, Coelogyne ovalis |
Experimental Protocols
Isolation and Purification of Flavidinin
The following protocol is a generalized procedure based on common methods for isolating phenolic compounds from orchids. Specific details may vary based on the source material and laboratory conditions.
1. Extraction:
- Air-dried and powdered whole plant material of Acampe praemorsa or Coelogyne ovalis is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
- The extraction process is repeated multiple times to ensure exhaustive recovery of the compound.
- The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Flavidinin, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Flavidinin.
- Fractions containing the pure compound are combined and the solvent is evaporated to yield purified Flavidinin.
plant_material [label="Orchid Material\n(Acampe praemorsa or Coelogyne ovalis)"];
extraction [label="Solvent Extraction\n(Methanol/Ethanol)"];
crude_extract [label="Crude Extract"];
fractionation [label="Solvent Partitioning"];
ethyl_acetate_fraction [label="Ethyl Acetate Fraction"];
column_chromatography [label="Silica Gel Column Chromatography"];
flavidinin [label="Pure Flavidinin", fillcolor="#34A853", fontcolor="#FFFFFF"];
plant_material -> extraction;
extraction -> crude_extract;
crude_extract -> fractionation;
fractionation -> ethyl_acetate_fraction;
ethyl_acetate_fraction -> column_chromatography;
column_chromatography -> flavidinin;
}
Structural Characterization
The revised structure of Flavidinin was determined using a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data.
Table 2: Spectroscopic Data for Flavidinin
| Technique | Key Data |
| ¹H NMR | Specific chemical shifts and coupling constants to be populated from the "Revised structure of flavidinin from Acampe praemorsa" publication. |
| ¹³C NMR | Specific chemical shifts to be populated from the "Revised structure of flavidinin from Acampe praemorsa" publication. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern to be populated from relevant literature. |
Note: The detailed ¹H and ¹³C NMR data is contained within the primary literature ("Revised structure of flavidinin from Acampe praemorsa," Phytochemistry, 1994) which was not accessible for direct inclusion in this guide.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of Flavidinin are limited, its classification as a flavonoid suggests potential antioxidant and anti-inflammatory properties. Extracts of Acampe praemorsa have been reported to exhibit a range of bioactivities, including anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory effects.[1]
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Key pathways that are often influenced by flavonoids and may be relevant to Flavidinin's activity include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many flavonoids inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition can lead to a downregulation of pro-inflammatory cytokines and enzymes.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Flavonoids can modulate the activity of MAPKs, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. By influencing these pathways, flavonoids can impact inflammatory and disease states.
Conclusion and Future Directions
Flavidinin represents a promising natural product from the Orchidaceae family. This guide has summarized the current knowledge regarding its discovery and isolation. Further research is warranted to fully elucidate its biological activities and mechanism of action. Specifically, future studies should focus on:
-
Obtaining and publishing detailed protocols for the high-yield isolation of Flavidinin.
-
Conducting comprehensive in vitro and in vivo studies to confirm its antioxidant and anti-inflammatory properties.
-
Investigating the specific molecular targets and signaling pathways modulated by Flavidinin.
Such research will be invaluable for assessing the therapeutic potential of Flavidinin in the development of new drugs and therapeutic agents.
References
An In-Depth Technical Guide to the Hypothesized Biosynthesis of Flavidinin in Acampe praemorsa
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the proposed biosynthetic pathway of Flavidinin, a 9,10-dihydrophenanthrene derivative identified in the orchid Acampe praemorsa. Due to the absence of specific research on the complete biosynthetic route in this particular species, this document presents a hypothesized pathway based on established general phenylpropanoid and stilbenoid biosynthesis, with a specific focus on the known route to 9,10-dihydrophenanthrenes in other orchids. This guide provides a foundational framework for future research, including detailed experimental protocols for key enzymatic assays and a summary of available phytochemical data.
Introduction to Flavidinin and its Biological Context
Flavidinin is a naturally occurring 9,10-dihydrophenanthrene found in several orchid species, including Acampe praemorsa.[1] Dihydrophenanthrenes in orchids are often classified as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[2] The biological activity of extracts from Acampe praemorsa, which contain Flavidinin and other secondary metabolites, has been noted, including antioxidant and cytotoxic effects.[3][4] Understanding the biosynthesis of Flavidinin is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
Hypothesized Biosynthetic Pathway of Flavidinin
The biosynthesis of Flavidinin is proposed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway likely proceeds through the formation of a dihydrostilbene intermediate, which then undergoes oxidative cyclization to form the characteristic dihydrophenanthrene core.
The key stages of the hypothesized pathway are:
-
General Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-Coumaroyl-CoA.
-
Formation of a Dihydrostilbene Intermediate: Condensation of a phenylpropanoid precursor with malonyl-CoA molecules.
-
Oxidative Cyclization and Tailoring Reactions: Formation of the 9,10-dihydrophenanthrene skeleton and subsequent modifications to yield Flavidinin.
A detailed schematic of this hypothesized pathway is presented below.
Quantitative Phytochemical Data for Acampe praemorsa
While specific quantitative data on the yields of Flavidinin and its biosynthetic precursors in Acampe praemorsa are not available in the current literature, several studies have quantified the total phenolic and alkaloid content in extracts of this orchid. This information provides a broader context for the secondary metabolism of the plant.
| Extract Type | Phytochemical Class | Quantity | Reference |
| Hydroalcoholic | Total Phenolics | 26.80 ± 0.51 mg/g | [3] |
| Hydroalcoholic | Total Alkaloids | 20.59 ± 0.22 mg/g | [3] |
| Ethanolic Leaf Extract | IC50 (A549 cells) | 14.63 µg/ml | [4] |
Detailed Experimental Protocols
The following are representative protocols for the key enzyme assays relevant to the hypothesized biosynthetic pathway of Flavidinin. These are generalized methods and may require optimization for Acampe praemorsa.
4.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from a spectrophotometric method that measures the formation of trans-cinnamic acid from L-phenylalanine.
-
Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.
-
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue (e.g., 150 mg) in 2 mL of extraction buffer (100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol and 3% w/v polyvinylpolypyrrolidone) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant as the crude enzyme extract.[5]
-
Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay.
-
Reaction Mixture: Prepare a reaction mixture containing 1.9 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1.0 mL of 15 mM L-phenylalanine.
-
Enzyme Reaction: Add 100 µL of the enzyme extract to the reaction mixture. Incubate at 30°C for 15 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 200 µL of 6 M HCl.
-
Measurement: Measure the absorbance of the solution at 290 nm against a blank (prepared by adding the HCl before the enzyme extract).
-
-
Calculation: Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (9630 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.[5]
4.2 Cinnamate-4-Hydroxylase (C4H) Activity Assay
This protocol is based on a radiometric assay that measures the conversion of radiolabeled cinnamic acid to p-coumaric acid.
-
Principle: C4H, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid in the presence of NADPH and O₂.
-
Procedure:
-
Microsome Preparation: Homogenize plant tissue in an extraction buffer and prepare microsomal fractions by differential centrifugation as described by Vetter et al. (1992).
-
Reaction Mixture: In a total volume of 50 µL, combine 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 10 mM glucose-6-phosphate, 0.5 units of glucose-6-phosphate dehydrogenase, 0.5-15 µg of microsomal protein, and 20.8 µM [³H] or [¹⁴C]-cinnamic acid.
-
Enzyme Reaction: Start the reaction by adding 0.5 mM NADPH. Incubate at 30°C for 7.5 minutes.
-
Stopping the Reaction: Stop the reaction with 5 µL of 4 N HCl.
-
Product Separation and Detection: Add unlabeled cinnamic acid and p-coumaric acid as carriers. Extract the phenolic acids and separate them using thin-layer chromatography (TLC). Scrape the spots corresponding to p-coumaric acid and quantify the radioactivity by liquid scintillation counting.
-
-
Reference: This protocol is adapted from Koopmann et al. (1997).[6]
4.3 4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of p-coumaroyl-CoA.
-
Principle: 4CL catalyzes the formation of a thioester bond between p-coumaric acid and coenzyme A, which can be monitored by the increase in absorbance at 333 nm.
-
Procedure:
-
Enzyme Extraction: Prepare a crude protein extract from plant tissue.
-
Reaction Mixture: Prepare a reaction mixture (e.g., 25 µL final volume) containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 25 µM CoA, and 4 mM p-coumaric acid.
-
Enzyme Reaction: Initiate the reaction by adding the protein extract (e.g., 5 µL). Incubate at room temperature for 40 minutes.
-
Stopping the Reaction: Stop the reaction by adding a precipitating agent like 40% (w/v) trichloroacetic acid (TCA).
-
Measurement: Although the original protocol is an endpoint assay, for continuous monitoring, the increase in absorbance at 333 nm can be measured in a spectrophotometer before the addition of the stopping reagent.
-
-
Reference: This protocol is adapted from Li et al. (2015).[7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation and identification of a natural product like Flavidinin and the logical relationship of the key enzymes in the proposed biosynthetic pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 9,10-Dihydrophenanthrenes as phytoalexins of Orchidaceae. Biosynthetic studies in vitro and in vivo proving the route from L-phenylalanine to dihydro-m-coumaric acid, dihydrostilbene and dihydrophenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of Acampe praemorsa (Roxb.) Blatt. & McCann against oxidative stress | Plant Science Today [horizonepublishing.com]
- 4. Ethanolic leaf extract of Acampe praemorsa shows in vitro anticancer activity. [wisdomlib.org]
- 5. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]
- 6. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to the Biological Activities of Flavidin
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the known biological activities of Flavidin. It is important to note at the outset that extensive research has revealed two distinct molecules referred to as "Flavidin": a naturally occurring antioxidant compound isolated from Orchidaceae species, and a genetically engineered variant of streptavidin. In contrast, the term "Flavidinin" did not yield any pertinent results in scientific literature, suggesting it may be a misnomer or a compound not yet described in publicly accessible research. This guide will therefore focus exclusively on the two identified forms of Flavidin, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant workflows and pathways.
Part 1: Natural Flavidin - A Potent Antioxidant from Orchids
Natural Flavidin is a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran derivative isolated from Orchidaceae species.[1] Its primary biological activity identified to date is its potent antioxidant capacity, which has been evaluated through various in vitro model systems.[1][2]
Quantitative Data on Antioxidant Activities
The antioxidant potential of natural Flavidin has been demonstrated in several assays, with notable results summarized in the table below. While specific IC50 values are not extensively reported in the available literature, comparative and percentage-based data highlight its efficacy.
| Assay Type | Result | Comparator | Reference |
| β-Carotene-Linoleate Bleaching Assay | 90.2% antioxidant activity at 50 ppm | Almost equivalent to Butylated Hydroxyanisole (BHA) at the same concentration. | [1] |
| DPPH Radical Scavenging Assay | Showed more radical scavenging activity than BHA at all tested concentrations (5, 10, 20, and 40 ppm). | Butylated Hydroxyanisole (BHA) | [1] |
| Phosphomolybdenum Assay | Showed very good antioxidant capacity. | Not specified | [1] |
| Hydrogen Peroxide Scavenging Assay | Showed effective hydrogen peroxide scavenging activity. | Not specified | [1] |
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the key experiments used to characterize the antioxidant activity of natural Flavidin.
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test sample (Flavidin)
-
Positive control (e.g., Ascorbic acid, BHA)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of Flavidin in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the Flavidin sample at different concentrations. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the sample (without DPPH) should be used to correct for any background absorbance. A control containing DPPH and methanol (without the sample) is also required.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene. In the absence of an antioxidant, the free radicals generated from the oxidation of linoleic acid will destroy the chromophore of β-carotene, leading to a decrease in absorbance.
Materials:
-
β-Carotene
-
Linoleic acid
-
Tween 40 (emulsifier)
-
Chloroform
-
Distilled water (oxygen-saturated)
-
Test sample (Flavidin)
-
Positive control (e.g., BHA)
-
Spectrophotometer
Procedure:
-
Preparation of β-Carotene-Linoleic Acid Emulsion:
-
Dissolve β-carotene in chloroform.
-
Add linoleic acid and Tween 40 to the β-carotene solution.
-
Remove the chloroform using a rotary evaporator under vacuum.
-
Add oxygen-saturated distilled water to the residue and shake vigorously to form an emulsion.
-
-
Reaction Mixture:
-
Aliquot the emulsion into test tubes or microplate wells.
-
Add the Flavidin sample at different concentrations to the respective tubes/wells.
-
-
Incubation and Absorbance Measurement:
-
Measure the initial absorbance of each sample at 470 nm (t=0).
-
Incubate the samples in a water bath at 50°C.
-
Measure the absorbance at regular intervals (e.g., every 30 minutes) for a total period of 2 hours.
-
-
Calculation of Antioxidant Activity: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Antioxidant Activity = [1 - (A0_sample - At_sample) / (A0_control - At_control)] x 100 Where A0_sample and At_sample are the absorbances of the sample at time 0 and time t, respectively, and A0_control and At_control are the absorbances of the control at time 0 and time t, respectively.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the modulation of intracellular signaling pathways by natural Flavidin. Its antioxidant activity is likely attributable to direct radical scavenging mechanisms due to its chemical structure.[1] Phenanthrene derivatives, to which Flavidin belongs, are known for their electron-donating and hydrogen-transfer abilities, which contribute to their antioxidant effects. Further research is required to investigate any potential interactions with cellular signaling cascades.
Part 2: Engineered Flavidin - A Fluorophore-Friendly Streptavidin Variant
Engineered Flavidin is a mutant of streptavidin designed to have improved properties for use in molecular detection and imaging. It combines ultrastable ligand binding with increased brightness after conjugation to fluorescent dyes.
Quantitative Data on Biophysical Properties
The key characteristics of engineered Flavidin that make it a superior tool for various biotechnological applications are summarized below.
| Property | Value | Comparison to Wild-Type (WT) Streptavidin |
| Expression Yield | 23 mg/L of E. coli culture | Higher (WT: 17 mg/L) |
| Solubility | At least 100 µM in PBS | Good solubility |
| Thermostability | High thermostability, similar to WT | Similar |
| Biotin-4-fluorescein On-Rate (k_on) | 5.1 ± 0.7 x 10⁷ M⁻¹s⁻¹ (unlabeled) | Similar to WT (5.7 ± 0.3 x 10⁷ M⁻¹s⁻¹) |
| Biotin-4-fluorescein On-Rate (k_on) | 2.1 ± 0.3 x 10⁷ M⁻¹s⁻¹ (labeled with 635P-NHS) | Less affected by dye labeling compared to WT |
Experimental Protocols
This protocol outlines the general steps for producing and purifying the engineered Flavidin protein from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the engineered Flavidin gene
-
LB medium and appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer (e.g., PBS with lysozyme and DNase)
-
Guanidinium hydrochloride
-
Dialysis tubing
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)
-
Elution buffer
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector.
-
Cell Culture and Induction:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture for several hours.
-
-
Cell Lysis and Inclusion Body Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate to pellet the inclusion bodies.
-
-
Refolding and Purification:
-
Solubilize the inclusion bodies in guanidinium hydrochloride.
-
Refold the protein by dialysis against a refolding buffer (e.g., PBS).
-
Purify the refolded protein using affinity chromatography.
-
Elute the purified protein and dialyze into a storage buffer.
-
References
Unraveling the Enigma of Flavidinin: A Preliminary Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavidinin, a novel flavonoid compound, has emerged as a subject of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive preliminary research overview of the putative mechanisms of action of Flavidinin, drawing upon the established bioactivities of the broader flavonoid class. This document synthesizes available data on the anticancer, anti-inflammatory, and cell cycle regulatory properties of flavonoids to project the likely signaling pathways and molecular targets of Flavidinin. Detailed experimental protocols and quantitative data from related flavonoid studies are presented to facilitate further investigation and drug development efforts.
Introduction: The Therapeutic Promise of Flavonoids
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are recognized for their wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The therapeutic potential of flavonoids stems from their ability to modulate various cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.[5][6] This guide focuses on the probable mechanisms through which Flavidinin, as a member of this class, may exert its biological effects.
Potential Anticancer Mechanisms of Action
The anticancer activity of flavonoids is a primary area of research.[1][2] It is hypothesized that Flavidinin may share similar mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Flavonoids have been shown to induce apoptosis through various mechanisms.[7][8]
-
Mitochondrial Pathway: Flavidinin may trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction.[1][8] This can result in the release of cytochrome c into the cytosol, activating caspase-9 and subsequently the executioner caspase-3.[8] The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial membrane permeability, are key targets. Flavidinin could potentially upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][10][11]
-
Death Receptor Pathway: The extrinsic pathway may also be activated by Flavidinin, potentially through the upregulation of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors.[12]
-
Inhibition of Fatty Acid Synthase (FAS): Some flavonoids induce apoptosis by inhibiting fatty acid synthase, an enzyme overexpressed in many cancers.[7][13] Inhibition of FAS leads to an accumulation of malonyl-CoA, which has been linked to apoptosis induction.
Table 1: Effects of Representative Flavonoids on Apoptotic Markers in Cancer Cell Lines
| Flavonoid | Cell Line | Concentration (µM) | Effect on Bcl-2 | Effect on Bax | Caspase-3 Activation | Reference |
| Fisetin | LNCaP (Prostate) | 10-60 | Decrease | Increase | Increase | [9] |
| Apigenin | HL-60 (Leukemia) | 60 | Not specified | Not specified | Increase | [8] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | 177.6 | Decrease | Increase | Increase | [11] |
| Fisetin | T24, EJ (Bladder) | Not specified | Decrease | Increase | Not specified | [10] |
Experimental Protocol: Caspase-3 Activity Assay
A common method to quantify apoptosis is to measure the activity of caspase-3, a key executioner caspase.
Materials:
-
Cancer cell line of interest
-
Flavidinin (various concentrations)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Flavidinin or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Lyse the cells using the cell lysis buffer.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
DOT Script for Apoptosis Signaling Pathway
Caption: Putative Flavidinin-induced apoptosis pathway.
Cell Cycle Arrest
Flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[9][14]
-
G1 Phase Arrest: Flavidinin may induce G1 arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[15] This could involve the downregulation of cyclins D and E, and CDKs 2, 4, and 6.[9][10] Concurrently, an upregulation of CDK inhibitors (CKIs) such as p21/WAF1 and p27/KIP1 would lead to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the G1-S transition.[9][14]
-
G2/M Phase Arrest: Some flavonoids can also induce arrest at the G2/M checkpoint, often associated with the inhibition of the CDK1/Cyclin B1 complex.
Table 2: Effects of Representative Flavonoids on Cell Cycle Regulatory Proteins
| Flavonoid | Cell Line | Concentration (µM) | Effect on Cyclin D1 | Effect on CDK4 | Effect on p21 | Reference |
| Fisetin | LNCaP (Prostate) | 10-60 | Decrease | Decrease | Increase | [9] |
| Apigenin | HDF (Fibroblasts) | 10-70 | Not specified | Not specified | Increase | [14] |
| Fisetin | T24, EJ (Bladder) | Not specified | Decrease | Decrease | Increase | [10] |
| Flavopiridol | MCF-7 (Breast) | Not specified | Not specified | Inhibition (Ki,app = 65 nM) | Not specified | [15] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Flavidinin (various concentrations)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Flavidinin for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DOT Script for G1 Cell Cycle Arrest Workflow
Caption: Experimental workflow for cell cycle analysis.
Potential Anti-inflammatory Mechanisms of Action
Chronic inflammation is a known driver of cancer development. Flavonoids possess potent anti-inflammatory properties.[3]
-
Inhibition of NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Flavidinin may inhibit the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][16] This inhibition could occur through the prevention of IκBα degradation, which would sequester NF-κB in the cytoplasm.[16]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, is also involved in inflammatory responses.[5] Flavidinin may modulate the phosphorylation and activation of these kinases, leading to a reduction in inflammation.[16][17]
-
Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[3]
Table 3: Effects of Representative Flavonoids on Inflammatory Markers
| Flavonoid | Model | Effect on NF-κB | Effect on MAPK | Effect on Pro-inflammatory Cytokines | Reference |
| Fisetin | Septic AKI mice | Inhibition | Inhibition of p38, ERK, JNK | Not specified | [16] |
| Rutin | Preclinical models | Inhibition | Not specified | Decrease in IL-1β, TNF-α | [6] |
| Diosmin | Preclinical models | Inhibition | Not specified | Decrease in TNF-α, IL-1β, IL-6 | [6] |
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Western blotting can be used to assess the phosphorylation status and total protein levels of key components of the NF-κB pathway.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with Flavidinin.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
DOT Script for NF-κB Signaling Pathway Inhibition
Caption: Putative inhibition of the NF-κB pathway by Flavidinin.
Conclusion and Future Directions
The preliminary research outlined in this guide suggests that Flavidinin holds significant promise as a therapeutic agent, likely acting through multifaceted mechanisms common to the flavonoid class. Its potential to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-inflammatory properties, warrants further rigorous investigation.
Future research should focus on:
-
In vitro studies: Elucidating the precise molecular targets of Flavidinin in various cancer cell lines.
-
In vivo studies: Evaluating the efficacy and safety of Flavidinin in preclinical animal models of cancer and inflammatory diseases.
-
Structure-activity relationship studies: Identifying the key structural features of Flavidinin responsible for its biological activities to enable the design of more potent and specific analogs.
-
Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion profile of Flavidinin to optimize its delivery and therapeutic efficacy.
This technical guide serves as a foundational resource for the scientific community to accelerate the research and development of Flavidinin as a potential novel therapeutic.
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisetin, a novel dietary flavonoid, causes apoptosis and cell cycle arrest in human prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin, a dietary flavonoid, induces cell cycle arrest and apoptosis through activation of p53 and inhibition of NF-kappa B pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid induction of apoptosis by combination of flavopiridol and tumor necrosis factor (TNF)-alpha or TNF-related apoptosis-inducing ligand in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavonoid fisetin alleviates kidney inflammation and apoptosis via inhibiting Src-mediated NF-κB p65 and MAPK signaling pathways in septic AKI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Elucidation of 9,10-Dihydrophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9,10-dihydrophenanthrene scaffold is a core structural motif found in numerous natural products, particularly within the plant kingdom, and serves as a privileged structure in medicinal chemistry.[1][2] Derivatives of this class exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[1][3] Recently, their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro) has garnered significant interest, highlighting their importance in drug discovery programs.[3]
Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR), confirming the identity of synthetic compounds, and isolating novel natural products. This technical guide provides a comprehensive overview of the key analytical techniques used to characterize 9,10-dihydrophenanthrene derivatives, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid researchers in this field.
Core Analytical Techniques
The structural determination of 9,10-dihydrophenanthrene derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework and connectivity, Mass Spectrometry (MS) provides the molecular weight and formula, and Single-Crystal X-ray Diffraction offers definitive proof of structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 9,10-dihydrophenanthrene derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically employed to assemble the complete structural puzzle.
Key Spectral Features:
-
¹H NMR: The protons at the C9 and C10 positions of the dihydro bridge typically appear as a characteristic multiplet in the aliphatic region, often around 2.8-2.9 ppm for the parent compound.[4][5] The aromatic protons resonate in the downfield region (approx. 6.7-7.8 ppm), with their splitting patterns and chemical shifts being highly dependent on the substitution pattern.
-
¹³C NMR: The sp³ hybridized C9 and C10 carbons are typically observed around 29 ppm.[5] The chemical shifts of the aromatic carbons provide crucial information about the electronic environment and the positions of substituents.
The following tables summarize typical NMR chemical shifts for representative 9,10-dihydrophenanthrene scaffolds.
Table 1: ¹H and ¹³C NMR Data for 9,10-Dihydrophenanthren-2-ol in CDCl₃ [5]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 6.73 (d, J = 2.6 Hz) | 114.90 |
| 2 | - | 154.92 |
| 3 | 6.78 (dd, J = 8.4, 2.7 Hz) | 113.82 |
| 4 | 7.64 (d, J = 8.4 Hz) | 125.18 |
| 4a | - | 127.69 |
| 4b | - | 136.46 |
| 5 | 7.67 (brd, J = 7.7 Hz) | 123.00 |
| 6 | 7.26-7.31 (m) | 126.93 |
| 7 | 7.18 (dt, J = 7.5, 1.2 Hz) | 126.58 |
| 8 | 7.22 (dd, J = 7.1, 1.5 Hz) | 128.07 |
| 8a | - | 139.39 |
| 9 | 2.80-2.89 (m) | 29.01 |
| 10 | 2.80-2.89 (m) | 29.27 |
| 10a | - | 134.37 |
Table 2: ¹H NMR Data for Unsubstituted 9,10-Dihydrophenanthrene in CDCl₃ [4]
| Position | Assignment | Chemical Shift (δ, ppm) |
| H-1, H-8 | A | 7.74 |
| H-2, H-7 | B | 7.29 |
| H-3, H-6 | C | 7.22 |
| H-4, H-5 | D | 7.21 |
| H-9, H-10 | E | 2.87 |
-
Sample Preparation: Dissolve 5-10 mg of the purified 9,10-dihydrophenanthrene derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (as needed):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and confirming the placement of substituents.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight (MW) of the derivative and for deducing its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Key Spectral Features:
-
Molecular Ion (M⁺• or [M+H]⁺): The highest m/z peak in the spectrum often corresponds to the molecular weight of the compound. For the parent 9,10-dihydrophenanthrene, the molecular ion is observed at m/z 180.[6]
-
Fragmentation: Common fragmentation pathways can involve the loss of substituents or cleavages within the dihydro bridge. The base peak for the parent compound is also the molecular ion, indicating its relative stability. Other significant fragments are observed at m/z 179 (loss of H), 178 (loss of 2H), and 165 (loss of CH₃).[4]
Table 3: Key Electron Ionization (EI) MS Fragments for 9,10-Dihydrophenanthrene [4]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 181 | 15.4 | [M+1]⁺• (Isotope Peak) |
| 180 | 100.0 | [M]⁺• (Molecular Ion) |
| 179 | 61.2 | [M-H]⁺ |
| 178 | 36.3 | [M-2H]⁺ |
| 165 | 25.7 | [M-CH₃]⁺ |
| 152 | 8.3 | [M-C₂H₄]⁺• |
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane. For ESI-MS, the solution may be infused directly or injected via an HPLC system. For solid probes (EI), a small amount of neat sample is used.
-
Ionization Method Selection:
-
Electron Ionization (EI): A hard ionization technique that often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular weight of more polar or fragile molecules with minimal fragmentation, typically observing [M+H]⁺ or [M-H]⁻ ions.
-
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial for obtaining accurate mass measurements to four or five decimal places, allowing for the unambiguous determination of the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000 amu). If fragmentation is desired using ESI, tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of elements like Cl or Br. Use the accurate mass measurement to calculate the elemental formula. Analyze the fragmentation pattern to gain insights into the molecule's substructures.
Single-Crystal X-ray Diffraction
While spectroscopic methods provide evidence for a proposed structure, single-crystal X-ray diffraction provides definitive, unambiguous proof. It yields a three-dimensional model of the molecule, confirming connectivity, configuration, and conformation. This technique is considered the "gold standard" for structural elucidation.[1]
Key Structural Parameters:
-
C9-C10 Bond Length: This bond is a key feature of the dihydrophenanthrene core. Its length can be influenced by substituents at the 9 and 10 positions. For example, bulky, electron-donating groups can elongate this bond significantly due to steric interactions.[7]
-
Conformation: The central six-membered dihydro ring typically adopts a boat or twist-boat conformation, though planar structures have also been observed depending on the substitution.[8]
Table 4: C(9)-C(10) Bond Lengths in Substituted 9,10-Dihydrophenanthrene Derivatives [7]
| Compound Substituents at C9/C10 | C(9)-C(10) Bond Length (Å) |
| 9,9,10,10-Tetracyano | 1.587(2) |
| 9,9-bis(4-dimethylaminophenyl)-10,10-dicyano | 1.599(4) |
| 9,9,10,10-tetrakis(4-methoxyphenyl) | 1.646(4) |
-
Crystal Growth: This is often the most challenging step. Grow single crystals of high quality and sufficient size (typically 0.1-0.3 mm in each dimension). Common methods include:
-
Slow evaporation of a solvent from a saturated solution of the compound.
-
Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using cryo-oil. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100-200 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated routine is used to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.
-
Structure Solution and Refinement:
-
The collected data is processed to yield a set of structure factors.
-
Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
The model is refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed structure factors.
-
-
Structure Validation: The final structure is validated using metrics such as R-factors and by checking for any unusual bond lengths, angles, or thermal parameters. The final atomic coordinates are typically deposited in a crystallographic database.
Integrated Structural Elucidation Workflow
The most effective approach to structural elucidation involves integrating these techniques in a logical sequence. Mass spectrometry first provides the molecular formula, NMR spectroscopy then builds the 2D structure (connectivity), and X-ray crystallography provides the definitive 3D structure and absolute stereochemistry.
Caption: Integrated workflow for the structural elucidation of 9,10-dihydrophenanthrene derivatives.
Application in Drug Discovery: FRET Assay Workflow
The biological evaluation of these compounds, such as in screening for enzyme inhibitors, is a critical component of drug discovery. The workflow for a Fluorescence Resonance Energy Transfer (FRET) assay, used to screen for SARS-CoV-2 3CLpro inhibitors, illustrates the application of these well-characterized molecules.[3]
Caption: Logical workflow of a FRET-based assay for screening enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9,10-DIHYDROPHENANTHRENE(776-35-2) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]
- 7. Preparation and molecular structures of 9,10-dihydrophenanthrenes: substituent effects on the long bond length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-Ray crystal and molecular structures of three 9,10-dihydroanthracenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Biological Insights into Flavidinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavidinin, a naturally occurring dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the spectroscopic data of Flavidinin, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and an exploration of its potential mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
The spectroscopic data for Flavidinin are summarized in the tables below for clarity and ease of comparison.
Table 1: ¹H NMR Spectroscopic Data for Flavidinin (CD₃OD, 400 MHz)[1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.30 | d | 2.4 |
| 3 | 6.19 | d | 2.4 |
| 6 | 6.42 | d | 2.2 |
| 8 | 6.55 | d | 2.2 |
| O-CH₂-Ar | 5.01 | s | - |
| 9, 10 | 2.78 | s | - |
d: doublet, s: singlet
Table 2: ¹³C NMR Spectroscopic Data for Flavidinin (CD₃OD, 100 MHz)[1]
| Position | Chemical Shift (δ, ppm) |
| 1 | 109.6 |
| 2 | 158.4 |
| 3 | 103.0 |
| 4 | 154.6 |
| 4a | 113.0 |
| 4b | 120.2 |
| 5 | 130.7 |
| 6 | 110.0 |
| 7 | 157.6 |
| 8 | 115.0 |
| 8a | 136.6 |
| 10a | 135.3 |
| 9, 10 | 29.0 |
| O-CH₂-Ar | 69.4 |
Table 3: Mass Spectrometry Data for Flavidin
| Ion | m/z |
| [M-H]⁻ | 239.06 |
Note: The mass spectrometry data is based on the molecular formula of Flavidin (C₁₅H₁₂O₃) and common fragmentation patterns of related compounds, as specific experimental MS data for Flavidin was not available in the searched literature.
Experimental Protocols
The following protocols provide a general methodology for the isolation and spectroscopic analysis of Flavidinin, based on established procedures for dihydrophenanthrenes from natural sources, particularly orchids.
Isolation of Flavidinin
-
Extraction: The dried and powdered plant material (e.g., from Orchidaceae species) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain Flavidinin, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Flavidinin.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The purified sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
-
The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data is typically acquired in both positive and negative ion modes to obtain comprehensive information.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecular ion, which aids in structural elucidation.
-
Mandatory Visualization
Spectroscopic Analysis Workflow
Caption: Workflow for the isolation and spectroscopic analysis of Flavidinin.
Nrf2-ARE Signaling Pathway and Flavidinin's Antioxidant Activity
Flavidinin has demonstrated significant antioxidant properties. A key signaling pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct evidence for Flavidinin's interaction with this pathway is still under investigation, its antioxidant nature suggests it may act as an activator.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like polyphenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Proposed activation of the Nrf2-ARE pathway by Flavidinin.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of Flavidinin, offering valuable data and protocols for researchers in the field. The presented NMR data provides a solid foundation for the structural confirmation of this natural product. While direct experimental mass spectrometry data remains to be fully elucidated in publicly available literature, the provided information serves as a useful reference. The proposed involvement of Flavidinin in the Nrf2-ARE signaling pathway, based on its established antioxidant activity, opens avenues for further mechanistic studies. This guide aims to facilitate ongoing research and development efforts related to Flavidinin and other bioactive dihydrophenanthrenes.
Unveiling the Therapeutic Potential of Flavopiridol: A Technical Guide for Researchers
A Note on Nomenclature: Initial searches for "Flavidinin" did not yield specific results. This document will focus on Flavopiridol (Alvocidib) , a structurally related and extensively researched flavonoid with significant therapeutic applications, which is believed to be the intended subject of this guide.
Introduction
Flavopiridol is a synthetic flavonoid derived from the natural product rohitukine, found in the Indian plant Dysoxylum binectariferum. It was the first cyclin-dependent kinase (CDK) inhibitor to enter human clinical trials and has since been investigated for its therapeutic potential in various diseases, most notably in oncology. This technical guide provides an in-depth overview of the preclinical and clinical research on Flavopiridol, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
Flavopiridol exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are crucial regulators of the cell cycle and transcription. By binding to the ATP-binding pocket of CDKs, Flavopiridol prevents the phosphorylation of their target substrates, leading to a cascade of downstream effects.
Core Mechanisms:
-
Cell Cycle Arrest: Flavopiridol potently inhibits CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest at the G1/S and G2/M transitions.[1][2] This prevents cancer cells from progressing through the cell division cycle.
-
Transcriptional Inhibition: Flavopiridol also inhibits CDK7 and CDK9, which are components of the transcription machinery.[3][4] Inhibition of CDK9, a part of the positive transcription elongation factor b (P-TEFb), prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global shutdown of transcription.[4][5] This is particularly detrimental to cancer cells that rely on the continuous expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[3][6]
-
Induction of Apoptosis: By disrupting the cell cycle and inhibiting the transcription of survival genes, Flavopiridol is a potent inducer of apoptosis in various cancer cell lines.[7][8] This programmed cell death is a key component of its anti-cancer activity.
-
Anti-Angiogenic Effects: Flavopiridol has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by reducing the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[3][6][7]
Quantitative Preclinical Data
The following tables summarize the in vitro inhibitory concentrations (IC50) of Flavopiridol against various CDKs and its cytotoxic effects on a range of cancer cell lines.
Table 1: Inhibitory Activity of Flavopiridol against Cyclin-Dependent Kinases
| CDK Target | IC50 (nM) |
| CDK1 | ~40 |
| CDK2 | ~40 |
| CDK4 | ~40 |
| CDK6 | ~40 |
| CDK7 | 300 |
| CDK9 | 20-100 |
Data compiled from multiple sources.[1][2][4]
Table 2: Cytotoxic Activity of Flavopiridol in Human Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 16 |
| PC3 | Prostate Cancer | 10 (colony growth) |
| HCT116 | Colon Cancer | 13 (colony growth) |
| A549 | Lung Cancer | Not specified |
| HL-60 | Promyelocytic Leukemia | Not specified |
| K562 | Chronic Myelogenous Leukemia | 130 |
| MCF-7 | Breast Cancer | Not specified |
| MDA-MB-468 | Breast Cancer | Not specified |
| A2780 | Ovarian Cancer | 15 (colony growth) |
| MiaPaCa-2 | Pancreatic Cancer | 36 (colony growth) |
| KKU-055 | Cholangiocarcinoma | 40.1 |
| KKU-100 | Cholangiocarcinoma | 91.9 |
| KKU-213 | Cholangiocarcinoma | 58.2 |
| KKU-214 | Cholangiocarcinoma | 56 |
| KMH2 | Anaplastic Thyroid Cancer | 130 |
| BHT-101 | Anaplastic Thyroid Cancer | 120 |
| CAL62 | Anaplastic Thyroid Cancer | 100 |
Data compiled from multiple sources.[1][9][10]
Clinical Trial Data
Flavopiridol has been evaluated in numerous clinical trials, both as a single agent and in combination with other chemotherapeutic drugs.[3][11]
Table 3: Selected Clinical Trial Outcomes for Flavopiridol
| Cancer Type | Phase | Treatment Regimen | Key Outcomes | Citation(s) |
| Relapsed Chronic Lymphocytic Leukemia (CLL) | I | Flavopiridol monotherapy (pharmacokinetically-based schedule) | 40% Partial Response (PR) rate in 52 patients. Responses were seen in high-risk genetic subgroups. | [12] |
| Relapsed Chronic Lymphocytic Leukemia (CLL) | II | Flavopiridol monotherapy | 53% overall response rate in 64 patients, including those with high-risk genomic features. | [13] |
| Metastatic Renal Cancer | II | Flavopiridol monotherapy | 6% objective response rate in 35 patients. | [14] |
| Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL) | I/II | Flavopiridol monotherapy | 2/26 patients achieved a partial response. | [15] |
| Refractory Metastatic Pancreatic Cancer | II | Docetaxel followed by Flavopiridol | 3/9 patients had stable disease. | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Flavopiridol and a typical experimental workflow for its evaluation.
Signaling Pathway Diagrams
Caption: Flavopiridol inhibits CDK4/6 and CDK1, leading to cell cycle arrest.
Caption: Flavopiridol inhibits transcriptional elongation by targeting CDK9.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical and clinical evaluation of Flavopiridol.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of Flavopiridol. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
CDK Kinase Inhibition Assay (Filter-Binding Assay)
This assay measures the ability of Flavopiridol to inhibit the kinase activity of a specific CDK.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK4/Cyclin D1)
-
Substrate (e.g., GST-Rb fusion protein)
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Flavopiridol at various concentrations
-
Trichloroacetic acid (TCA)
-
GF/C unifilter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CDK/cyclin complex, substrate, and kinase buffer.
-
Add varying concentrations of Flavopiridol to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the precipitates on a GF/C unifilter plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the Flavopiridol concentration.[1]
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effect of Flavopiridol on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Flavopiridol at various concentrations
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Flavopiridol for a specified duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of Flavopiridol that inhibits cell growth by 50%.[1]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of Flavopiridol on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Flavopiridol
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Flavopiridol for a desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in G0/G1, S, and G2/M phases.[16][17]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a microplate
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with Flavopiridol to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the microplate using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.[18][19][20][21]
Conclusion and Future Directions
Flavopiridol has demonstrated potent anti-cancer activity in a wide range of preclinical models, primarily through its robust inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Clinical trials have shown promising efficacy in certain hematological malignancies, particularly in patients with high-risk genetic features. However, challenges related to its therapeutic window and toxicity profile remain.[12][13]
Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of Flavopiridol with other targeted agents or conventional chemotherapy to enhance efficacy and overcome resistance.[11]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Flavopiridol treatment.
-
Novel Drug Delivery Systems: Investigating nanoparticle-based or other delivery strategies to improve the pharmacokinetic profile and reduce off-target toxicities of Flavopiridol.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted therapeutic potential of Flavopiridol and to design future studies aimed at fully realizing its clinical utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II study of flavopiridol in relapsed chronic lymphocytic leukemia demonstrating high response rates in genetically high-risk disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in metastatic renal cancer: a University of Chicago Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificarchives.com [scientificarchives.com]
- 16. bezmialemscience.org [bezmialemscience.org]
- 17. researchgate.net [researchgate.net]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. sileks.com [sileks.com]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. genscript.com [genscript.com]
Methodological & Application
Application Notes & Protocols for the Extraction of Flavidinin from Coelogyne ovalis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coelogyne ovalis is an orchid species known to produce a variety of bioactive compounds, including the bibenzyl derivative, Flavidinin. Bibenzyls are a class of plant secondary metabolites that have garnered significant interest for their diverse pharmacological activities. This document provides a detailed overview of potential methods for the extraction, isolation, and purification of Flavidinin from Coelogyne ovalis plant material. The protocols outlined below are based on established techniques for the isolation of bibenzyls from other orchid genera, such as Dendrobium and Epidendrum.
Part 1: Extraction of Crude Bibenzyl-Rich Fraction
This section details two potential methods for the initial extraction of a crude fraction enriched with Flavidinin from Coelogyne ovalis.
Method 1: Maceration with Methanol
This is a standard and widely used method for the extraction of phenolic compounds, including bibenzyls, from plant materials.
Protocol:
-
Plant Material Preparation:
-
Collect fresh, healthy whole plants of Coelogyne ovalis.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the plant material in the shade or use a lyophilizer for complete drying.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a large Erlenmeyer flask.
-
Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and macerate for 72 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.
-
Method 2: Low-Temperature Sonication-Assisted Extraction
This method is a more rapid and potentially more efficient alternative that minimizes thermal degradation of target compounds.
Protocol:
-
Plant Material Preparation:
-
Follow the same steps for plant material preparation as in Method 1.
-
-
Extraction:
-
Freeze the powdered plant material using liquid nitrogen and grind it to a very fine powder with a mortar and pestle.
-
Transfer the fine powder to a beaker and add a minimal volume of cold methanol.
-
Subject the mixture to pulse-sonication for approximately 45 minutes, maintaining the sample on ice throughout the process.
-
Add additional cold methanol to a final solid-to-solvent ratio of 1:10 (w/v).
-
-
Filtration and Concentration:
-
Centrifuge the extract at 4°C to pellet the solid plant material.
-
Decant the supernatant and concentrate it using a rotary evaporator at a low temperature (≤ 40°C).
-
Table 1: Comparison of Extraction Methods
| Parameter | Maceration with Methanol | Low-Temperature Sonication-Assisted Extraction |
| Principle | Soaking in solvent at room temperature | Use of ultrasonic waves at low temperature |
| Extraction Time | 72 hours | ~1-2 hours |
| Temperature | Room Temperature | ≤ 4°C |
| Potential Yield | Good | Potentially Higher |
| Compound Stability | Risk of degradation for thermolabile compounds | Minimizes thermal degradation |
| Equipment | Basic laboratory glassware | Sonicator, Centrifuge |
Part 2: Fractionation of the Crude Extract
The crude extract contains a complex mixture of compounds. Liquid-liquid fractionation is employed to separate compounds based on their polarity, thereby enriching the fraction containing Flavidinin.
Protocol:
-
Solvent Partitioning:
-
Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Transfer the solution to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
Follow with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, which is likely to extract bibenzyls.
-
Finally, the remaining aqueous phase will contain the most polar compounds.
-
-
Fraction Collection:
-
Collect each solvent fraction separately.
-
Concentrate each fraction using a rotary evaporator.
-
The ethyl acetate or dichloromethane fraction is expected to be enriched in Flavidinin.
-
Part 3: Isolation and Purification of Flavidinin
The enriched fraction is further purified using chromatographic techniques to isolate pure Flavidinin.
Protocol:
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase, using a slurry method with n-hexane.
-
Load the concentrated ethyl acetate or dichloromethane fraction onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity of the mobile phase.
-
Collect fractions of a fixed volume.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC. Spot the fractions on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that show a similar TLC profile and a spot corresponding to a bibenzyl standard (if available).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the combined, enriched fractions to preparative HPLC.
-
A C18 reverse-phase column is typically used for the separation of phenolic compounds.
-
The mobile phase would likely consist of a gradient of an aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to Flavidinin.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizations
Caption: Workflow for the extraction and purification of Flavidinin.
Caption: Liquid-liquid fractionation scheme for the crude extract.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Flavidinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavidinin is a naturally occurring 9,10-dihydrophenanthrene derivative found in various orchid species. As a member of the phenanthrene class of compounds, Flavidinin and its structural analogs have garnered interest for their potential biological activities, including antimicrobial, antioxidant, and antiproliferative effects.[1] Accurate and reliable quantification of Flavidinin in plant extracts and pharmaceutical preparations is crucial for research and development. This application note provides a detailed protocol for the analysis of Flavidinin using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes reverse-phase HPLC to separate Flavidinin from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by comparing the peak area of Flavidinin in the sample to that of a known standard.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for similar phenanthrene derivatives.[2][3]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 30-60% B10-20 min, 60-80% B20-25 min, 80-30% B25-30 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 261 nm[2] |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of Flavidinin (1 mg/mL) in HPLC-grade methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from plant material):
-
Homogenize 1 g of dried and powdered plant material.
-
Extract the homogenized sample with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Data
The following table summarizes typical method validation parameters for the HPLC analysis of phenanthrene derivatives, which can be expected for Flavidinin analysis.[2]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Protocols
Protocol 1: Preparation of Calibration Standards
-
Accurately weigh approximately 10 mg of Flavidinin reference standard.
-
Dissolve the standard in 10 mL of HPLC-grade methanol to obtain a 1 mg/mL stock solution.
-
From the stock solution, prepare a 100 µg/mL working standard solution by diluting 1 mL of the stock into 9 mL of mobile phase (50:50 water:acetonitrile).
-
Generate calibration standards of 1, 5, 10, 25, and 50 µg/mL by appropriate dilutions of the 100 µg/mL working standard with the mobile phase.
Protocol 2: Sample Extraction and Analysis
-
Weigh 1.0 g of the ground plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the tube at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean vial.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered sample into the HPLC system.
-
Record the chromatogram and determine the peak area for Flavidinin.
-
Calculate the concentration of Flavidinin in the sample using the calibration curve.
Visualizations
HPLC Workflow for Flavidinin Analysis
Caption: HPLC analysis workflow for Flavidinin.
Hypothetical Signaling Pathway: Flavidinin-Induced Apoptosis
9,10-Dihydrophenanthrenes have been investigated for their antiproliferative and cytotoxic activities. The following diagram illustrates a hypothetical signaling pathway for Flavidinin-induced apoptosis in cancer cells, a common mechanism for such compounds.
Caption: Hypothetical Flavidinin-induced apoptosis pathway.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of Flavidinin in various samples. The detailed protocols for standard preparation, sample extraction, and chromatographic analysis, along with the method validation data, offer a comprehensive guide for researchers and scientists. The provided workflows and hypothetical signaling pathway can aid in the experimental design and understanding of Flavidinin's biological context.
References
- 1. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
Application Note: In Vitro Assay Design for Testing Flavidinin's Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavidinin, a phenanthrene compound isolated from Orchidaceae species, has demonstrated significant antioxidant properties in various in vitro models.[1][2][3][4] Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous pathologies, by neutralizing reactive oxygen species (ROS). This document provides a comprehensive guide with detailed protocols for assessing the antioxidant capacity of Flavidinin using a tiered approach, from fundamental chemical-based assays to more physiologically relevant cell-based systems. The protocols cover radical scavenging and cellular antioxidant activity, providing a robust framework for characterizing Flavidinin's potential as a therapeutic agent.
Overall Experimental Workflow
A multi-assay approach is recommended to comprehensively evaluate the antioxidant properties of Flavidinin. The workflow begins with rapid and cost-effective radical scavenging assays (DPPH and ABTS) for initial screening. This is followed by the ORAC assay, which evaluates the capacity to quench peroxyl radicals. Finally, a cell-based assay (Cellular Antioxidant Activity) is employed to assess bioavailability and efficacy within a biological system.
Caption: A tiered approach for evaluating Flavidinin's antioxidant activity.
Chemical-Based Antioxidant Assays
These assays measure the intrinsic ability of Flavidinin to neutralize synthetic radicals in a controlled chemical environment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a common method where the antioxidant donates a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[5] This change is measured spectrophotometrically, and the degree of color change is proportional to the antioxidant capacity.[5]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect from light.[6][7]
-
Flavidinin Stock Solution: Prepare a 1 mg/mL stock solution of Flavidinin in a suitable solvent (e.g., methanol or DMSO).
-
Test Samples: Create a series of dilutions from the Flavidinin stock solution (e.g., 5, 10, 20, 40, 50 µg/mL).[1][2]
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each Flavidinin dilution (or positive control) to separate wells.
-
Add 100 µL of the DPPH working solution to all wells.[6]
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][6]
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5]
-
Plot the % Inhibition against the concentration of Flavidinin to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Data Presentation:
| Flavidinin Conc. (µg/mL) | Mean Absorbance (517 nm) | Standard Deviation | % Inhibition |
| 0 (Control) | 0.750 | 0.015 | 0.0 |
| 5 | 0.580 | 0.012 | 22.7 |
| 10 | 0.450 | 0.010 | 40.0 |
| 20 | 0.310 | 0.009 | 58.7 |
| 40 | 0.150 | 0.007 | 80.0 |
| 50 | 0.090 | 0.005 | 88.0 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[9][10]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[11][12]
-
Before use, dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each Flavidinin dilution (or positive control) to separate wells.
-
Add 180 µL of the diluted ABTS•+ working solution to all wells.
-
Incubate at room temperature for 6 minutes in the dark.[12]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[12]
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation:
| Flavidinin Conc. (µg/mL) | Mean Absorbance (734 nm) | Standard Deviation | % Inhibition |
| 0 (Control) | 0.700 | 0.011 | 0.0 |
| 5 | 0.550 | 0.013 | 21.4 |
| 10 | 0.420 | 0.009 | 40.0 |
| 20 | 0.280 | 0.010 | 60.0 |
| 40 | 0.130 | 0.006 | 81.4 |
| 50 | 0.080 | 0.004 | 88.6 |
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence from a probe (like fluorescein) that is being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant's protective effect is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare according to manufacturer instructions.
-
AAPH (Free Radical Initiator): Prepare a fresh solution in assay buffer (e.g., 75 mM phosphate buffer, pH 7.4).[15]
-
Trolox Standard: Prepare a series of dilutions (e.g., 12.5 to 200 µM) to be used for the standard curve.[13]
-
-
Assay Procedure (96-well black plate format):
-
Measurement:
-
Immediately begin reading the fluorescence kinetically with excitation at ~485 nm and emission at ~520 nm.[17] Readings should be taken every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of Flavidinin samples from the standard curve and express the results as µmole of Trolox Equivalents (TE) per gram or mole.[16]
-
Data Presentation:
| Sample | Concentration | Net Area Under Curve (AUC) | ORAC Value (µM TE) |
| Trolox Std | 12.5 µM | 1500 | 12.5 |
| Trolox Std | 25 µM | 3000 | 25.0 |
| Trolox Std | 50 µM | 6000 | 50.0 |
| Flavidinin | 10 µg/mL | 4500 | 37.5 |
| Flavidinin | 20 µg/mL | 8500 | 70.8 |
Cell-Based Antioxidant Assay
This assay measures the antioxidant activity of Flavidinin within a cellular environment, accounting for factors like cell uptake and metabolism.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle: The cell-permeable dye 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[18][19] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19][20] Antioxidants that are taken up by the cells can quench the ROS and inhibit the formation of DCF.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of media containing Flavidinin at various concentrations (or a positive control like Quercetin) to the cells. Incubate for 1 hour to allow for compound uptake.
-
Remove the treatment media and add 100 µL of a 25 µM DCFH-DA solution in media to each well. Incubate for 60 minutes at 37°C.[21]
-
Remove the DCFH-DA solution and wash the cells three times with PBS.[18][21]
-
Add 100 µL of a free radical initiator like AAPH (e.g., 600 µM) in PBS to all wells.[22]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for 1 hour.[19]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA value using the formula: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]
-
Express results as Quercetin Equivalents (QE) by comparing to a Quercetin standard curve.
-
Data Presentation:
| Flavidinin Conc. (µM) | Mean AUC | Standard Deviation | Cellular Antioxidant Activity (%) |
| 0 (Control) | 12500 | 850 | 0.0 |
| 1 | 10500 | 700 | 16.0 |
| 5 | 7750 | 620 | 38.0 |
| 10 | 4500 | 410 | 64.0 |
| 25 | 2250 | 250 | 82.0 |
| 50 | 1100 | 150 | 91.2 |
Potential Mechanism of Action: Nrf2-ARE Signaling Pathway
Many antioxidants exert their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[23][24] This pathway is a primary cellular defense mechanism against oxidative stress.[25] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like Flavidinin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE sequence in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's defense capacity.[23][26]
Caption: Activation of the Nrf2-ARE pathway by oxidative stress or Flavidinin.
References
- 1. Antioxidant activities of flavidin in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activities of flavidin in different in vitro model systems. | Semantic Scholar [semanticscholar.org]
- 4. Antioxidant activities of flavidin in different in vitro model systems PMID: 15351397 | MCE [medchemexpress.cn]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. 3.5.4. ORAC Antioxidant Assay: [bio-protocol.org]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]
Application Notes and Protocols for Flavidinin (Flavipin) Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavidinin, more commonly known as Flavipin, is a bioactive fungal metabolite recognized for its potential as an anticancer agent. These application notes provide a comprehensive guide for researchers investigating the cytotoxic effects of Flavipin using common cell culture-based assays. The protocols detailed herein are intended to offer standardized methods for assessing cell viability, membrane integrity, and apoptosis induction in response to Flavipin treatment.
Data Presentation: Cytotoxicity of Flavipin in Human Cancer Cell Lines
The cytotoxic activity of Flavipin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The IC50 values for Flavipin have been determined in various cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent. A summary of reported IC50 values is presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Used |
| A549[1][2] | Lung Carcinoma | ~44 µM / 9.89 µg/ml | 48 | CCK-8 / MTT |
| MCF-7[1][2] | Breast Adenocarcinoma | ~48 µM / 54 µg/ml | 48 | CCK-8 / MTT |
| HT-29[2] | Colorectal Adenocarcinoma | 18 µg/ml | 48 | MTT |
| CCD-18Co[2] | Normal Colon Fibroblast | 78.89 µg/ml | 48 | MTT |
| 3T3-L1[1] | Normal Mouse Fibroblast | >100 µM | 48 | CCK-8 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4][5] The amount of formazan produced is proportional to the number of living cells.[4]
Materials:
-
Flavipin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Flavipin Treatment:
-
Prepare serial dilutions of Flavipin in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of Flavipin-containing medium. Include a vehicle control (medium with the same concentration of solvent used for Flavipin) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of cytotoxicity.[9]
Materials:
-
Flavipin stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with various concentrations of Flavipin.
-
Include appropriate controls: a no-treatment control, a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol. This typically involves mixing a substrate and a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values, using the controls for normalization as per the kit's instructions.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Flavipin stock solution
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Annexin V-FITC and Propidium Iodide (PI) solutions (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of Flavipin for the specified duration. Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Collect all cells, including those floating in the medium (which may be apoptotic).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing Flavipin cytotoxicity.
Proposed Signaling Pathway for Flavipin-Induced Apoptosis
Flavipin has been shown to induce apoptosis through the modulation of several key signaling pathways, including the Aryl Hydrocarbon Receptor (Ahr), NF-κB, and p53 pathways.[2] Flavipin acts as an agonist for Ahr, leading to its nuclear translocation and the transcription of target genes.[7] This can, in turn, influence pro- and anti-apoptotic protein expression. Furthermore, Flavipin has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the tumor suppressor p53, while inhibiting the pro-survival NF-κB pathway.[2] This concerted action leads to the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately resulting in apoptotic cell death.
Caption: Flavipin's proposed mechanism of apoptotic induction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Flavidinin: Application Notes and Protocols in Natural Product Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Flavidinin is a phenolic natural product that has been isolated from various orchid species, including Pholidota articulata and Acampe praemorsa . As a member of the flavonoid class of compounds, Flavidinin has attracted interest in the field of natural product chemistry due to its potential biological activities.
Initial research suggests that Flavidinin possesses antioxidant properties , which is a characteristic of many phenolic compounds. Its mechanism of action is believed to involve the scavenging of free radicals, which can help in mitigating oxidative stress-related cellular damage.[1] This property makes Flavidinin a candidate for further investigation in the context of diseases associated with oxidative stress.
Furthermore, Flavidinin has been explored for its role in modulating cellular signaling pathways. Notably, it was investigated as a potential direct allosteric activator of AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis.[2] While the initial study did not show significant activation at the tested concentration, the investigation itself points to the interest in Flavidinin as a modulator of important cellular targets. The modulation of signaling pathways related to inflammation and apoptosis is also an area of interest for this compound, although detailed mechanistic studies are still limited.[1]
These preliminary findings suggest that Flavidinin could be a valuable tool for researchers in the following areas:
-
Antioxidant research: As a reference compound or for investigating the structure-activity relationships of antioxidant flavonoids.
-
Enzyme modulation studies: Particularly in the context of kinases like AMPK.
-
Drug discovery: As a lead compound for the development of new therapeutic agents targeting oxidative stress or cellular signaling pathways.
Further research is required to fully elucidate the biological activities and therapeutic potential of Flavidinin.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of Flavidinin.
| Biological Target | Assay Type | Concentration | Result | Reference |
| AMP-activated protein kinase (AMPK) α1β1γ1 | In vitro Kinase Assay (Luminescence-based) | 30 µM | 0.79 ± 0.19-fold activation | [3] |
Experimental Protocols
In Vitro AMP-activated Protein Kinase (AMPK) Kinase Assay
This protocol is adapted from the methodology described by Kirchweger et al. (2022) for assessing direct allosteric activators of AMPK.[2][3]
Objective: To determine the in vitro activity of Flavidinin on the human α1β1γ1 AMPK enzyme.
Materials:
-
Human α1β1γ1 AMPK enzyme
-
Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 0.01% Tween-20)
-
Flavidinin (dissolved in DMSO)
-
Positive control (e.g., A769662)
-
Vehicle control (DMSO, 0.2% final concentration)
-
Substrate Mixture (containing ATP and SAMS peptide in assay buffer)
-
White opaque half-bottom 96-well microplates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Dispense 1 ng of human α1β1γ1 AMPK in assay buffer into the wells of a white opaque half-bottom 96-well microplate on ice.
-
Add Flavidinin to the respective wells to achieve a final concentration of 30 µM (with a final DMSO concentration of 0.2%).
-
Include wells for a positive control (e.g., A769662) and a vehicle control (0.2% DMSO).
-
Transfer the plate to room temperature.
-
Prepare the substrate mixture containing ATP (final concentration 150 µM) and SAMS peptide (final concentration 0.2 µg/µl) in assay buffer.
-
Add the substrate mixture to all wells.
-
Briefly centrifuge the plate at 1300 g.
-
Incubate the plate at room temperature for 40 minutes.
-
Following the incubation, add the components of the luminescence-based kinase assay kit according to the manufacturer's instructions to determine the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the fold activation of AMPK by Flavidinin relative to the vehicle control, which is set to 1-fold activation.
General Protocol for the Isolation of Flavidinin from Plant Material (e.g., Pholidota articulata)
This is a generalized protocol for the extraction and isolation of a natural product like Flavidinin from a plant source. Specific details may need to be optimized based on the specific plant material and the physicochemical properties of Flavidinin.
Objective: To extract and isolate Flavidinin from the dried plant material of Pholidota articulata.
Materials:
-
Dried and powdered whole plant material of Pholidota articulata
-
Solvents for extraction (e.g., methanol, ethanol, ethyl acetate, hexane)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvents for TLC and column chromatography
-
UV lamp for visualization on TLC
-
Fractions collector
-
Instrumentation for structure elucidation (NMR, MS, IR)
Procedure:
-
Extraction: a. Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. b. Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction. c. Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Solvent Partitioning (Optional): a. The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavidinin, being a phenolic compound, is expected to be in the more polar fractions like ethyl acetate.
-
Chromatographic Separation: a. Subject the ethyl acetate fraction (or the crude extract) to column chromatography on silica gel. b. Elute the column with a gradient of solvents, starting from a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity. c. Collect the eluting fractions and monitor the separation using TLC. d. Visualize the spots on the TLC plates under a UV lamp. e. Pool the fractions containing the compound of interest (Flavidinin) based on their TLC profiles.
-
Purification: a. The pooled fractions may require further purification using techniques like preparative TLC or HPLC to obtain pure Flavidinin.
-
Structure Elucidation: a. Confirm the identity and structure of the isolated pure compound as Flavidinin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
References
Application Notes: Flavidinin as a Standard for Phytochemical Analysis
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. iupr.ru [iupr.ru]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 9. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antimicrobial Properties of Flavidinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavidinin, a flavonoid compound, has garnered interest for its potential antimicrobial properties. This document provides detailed protocols for assessing the antimicrobial activity of Flavidinin, enabling researchers to evaluate its efficacy against various microbial strains. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards and provide a framework for determining key parameters such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. While specific quantitative data for Flavidinin is limited in publicly available literature, data for the closely related compound Flavipin is presented as a proxy to guide experimental design. The antimicrobial mechanisms of flavonoids, in general, involve the disruption of the microbial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with cellular signaling pathways.
Data Presentation
The following tables summarize the antimicrobial activity of Flavipin against selected microorganisms. This data can serve as a reference for designing dose-ranging studies for Flavidinin.
Table 1: Minimum Inhibitory Concentration (MIC) of Flavipin against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 31.25 - 125 |
| Acinetobacter baumannii | Not Reported |
| Candida albicans | Not Reported |
Table 2: Minimum Bactericidal Concentration (MBC) of Flavipin against various microorganisms.
| Microorganism | MBC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 62.5 |
| Acinetobacter baumannii | 125 |
| Candida albicans (MFC*) | 125 |
*MFC: Minimum Fungicidal Concentration
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Flavidinin stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into a tube containing sterile broth.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the logarithmic growth phase (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Flavidinin:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Flavidinin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no Flavidinin) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Flavidinin in which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and micropipettes
-
Incubator
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of Flavidinin that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Flavidinin stock solution
-
Microbial culture in logarithmic growth phase
-
Sterile broth
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile agar plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Colony counter
Protocol:
-
Preparation of Test Cultures:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
In separate flasks, add the microbial inoculum to sterile broth containing Flavidinin at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask (inoculum in broth without Flavidinin).
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at the appropriate temperature.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto sterile agar plates.
-
Incubate the plates for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each Flavidinin concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
-
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for Time-Kill Kinetics Assay.
Caption: Potential antimicrobial mechanisms of Flavidinin.
Troubleshooting & Optimization
Technical Support Center: Optimizing Flavidinin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Flavidinin extraction.
Frequently Asked Questions (FAQs)
Q1: What is Flavidinin and from which sources can it be extracted?
A1: Flavidinin is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It is identified in PubChem with the chemical formula C₁₅H₁₂O₃ and is also referred to as Flavidin.[2] Primary natural sources for Flavidinin are orchids, including species such as Acampe praemorsa and Coelogyne ovalis.[3][4]
Q2: Which solvent system is most effective for Flavidinin extraction?
A2: The choice of solvent is critical for achieving high extraction yields of flavonoids like Flavidinin.[1] Generally, moderately polar solvents are effective. A mixture of ethanol and water is often a good starting point due to its ability to solubilize moderately polar compounds and its relatively low cost and environmental impact.[2] For flavonoids, methanol-water mixtures (e.g., 75:25, v/v) have also been shown to be efficient.[5] The optimal solvent ratio may need to be determined empirically for Flavidinin.
Q3: What is the impact of temperature on the yield of Flavidinin extraction?
A3: Temperature plays a significant role in the extraction efficiency of flavonoids. Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate, which can lead to higher yields.[6] However, excessively high temperatures can cause thermal degradation of flavonoids.[7] For many flavonoids, an optimal temperature range is between 60-80°C.[7] It is crucial to conduct preliminary experiments to determine the optimal temperature for maximizing Flavidinin yield without causing degradation.
Q4: How does pH influence the extraction of Flavidinin?
A4: The pH of the extraction solvent can significantly affect the yield of flavonoids.[2] For many flavonoids, a slightly acidic pH (around 2.5 to 3.5) can enhance extraction efficiency by improving the stability of the phenolic compounds and promoting their release from the plant matrix.[2][4] However, the optimal pH can be compound-specific. Some studies have shown that alkaline conditions (pH > 7) can also be effective for certain flavonoids.[2] Therefore, it is recommended to test a range of pH values to find the optimal condition for Flavidinin extraction.
Q5: What are the advantages of modern extraction techniques over traditional methods for Flavidinin extraction?
A5: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[2][8] These advanced methods are generally faster, require less solvent, and can result in higher extraction yields.[1][2] For instance, UAE uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can significantly reduce extraction time and solvent consumption.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Flavidinin Yield | 1. Inappropriate solvent system. 2. Suboptimal extraction temperature or time. 3. Inefficient cell wall disruption. 4. Degradation of Flavidinin during extraction. | 1. Experiment with solvents of varying polarity (e.g., ethanol/water, methanol/water mixtures). 2. Optimize temperature and duration of extraction; create a time-course and temperature-profile experiment. 3. Ensure the plant material is finely ground. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell lysis. 4. Lower the extraction temperature and/or shorten the extraction time. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds with similar solubility. 2. Incomplete removal of chlorophyll and other pigments. | 1. Perform a liquid-liquid partitioning step with a non-polar solvent like hexane to remove lipids and other non-polar impurities. 2. Use a pre-extraction wash with a non-polar solvent. Consider using column chromatography (e.g., silica gel or Sephadex) for purification. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. High concentration of surfactant-like molecules in the extract. 2. Vigorous shaking during the partitioning process. | 1. Add a small amount of a suitable salt (e.g., NaCl) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation. 3. Allow the mixture to stand for a longer period or use centrifugation to break the emulsion. |
| Difficulty in Solvent Removal/Evaporation | 1. High boiling point of the extraction solvent. 2. Presence of water in the organic solvent. | 1. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. 2. Dry the organic extract with an anhydrous drying agent (e.g., anhydrous sodium sulfate) before evaporation. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavidinin from Coelogyne ovalis
-
Sample Preparation:
-
Dry the aerial parts of Coelogyne ovalis at 40°C for 48 hours.
-
Grind the dried plant material into a fine powder (particle size < 0.5 mm).[5]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath operating at 40 kHz.
-
Conduct the extraction at 60°C for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 70% ethanol under the same conditions.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
-
Purification (Liquid-Liquid Partitioning):
-
Dissolve the crude extract in 100 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL of n-hexane to remove non-polar impurities.
-
Discard the n-hexane fractions.
-
Extract the remaining aqueous phase three times with 50 mL of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the Flavidinin-rich fraction.
-
Quantitative Data Summary
Table 1: Effect of Solvent Composition on Flavidinin Yield
| Solvent (Ethanol:Water, v/v) | Extraction Time (min) | Temperature (°C) | Flavidinin Yield (mg/g dry weight) | Purity (%) |
| 50:50 | 30 | 60 | 3.2 ± 0.2 | 75 ± 3 |
| 70:30 | 30 | 60 | 4.5 ± 0.3 | 85 ± 2 |
| 90:10 | 30 | 60 | 3.8 ± 0.2 | 80 ± 4 |
Table 2: Effect of Temperature on Flavidinin Yield
| Temperature (°C) | Solvent | Extraction Time (min) | Flavidinin Yield (mg/g dry weight) | Purity (%) |
| 40 | 70% Ethanol | 30 | 2.8 ± 0.1 | 82 ± 3 |
| 60 | 70% Ethanol | 30 | 4.5 ± 0.3 | 85 ± 2 |
| 80 | 70% Ethanol | 30 | 4.1 ± 0.2 | 78 ± 4 |
Visualizations
References
- 1. Flavonoid - Wikipedia [en.wikipedia.org]
- 2. Flavidin | C15H12O3 | CID 158594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemical: Flavidinin [caps.ncbs.res.in]
- 4. Flavidin - Wikidata [wikidata.org]
- 5. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. health.clevelandclinic.org [health.clevelandclinic.org]
Technical Support Center: Purification of Flavidinin
Disclaimer
Due to the lack of specific public information on a compound named "Flavidinin," this technical support center provides guidance based on the general properties of flavin-like compounds and common challenges encountered in their purification. The protocols and troubleshooting advice are intended as a starting point for researchers and should be adapted based on experimental observations.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Flavidinin and similar flavin-like compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stability
Q1: My Flavidinin sample appears to be degrading during the purification process. What could be the cause and how can I prevent it?
A1: Flavin-like compounds can be sensitive to light and temperature.[1] Degradation can also occur on the stationary phase during chromatography.
-
Photosensitivity: Flavins are known to be photosensitive.[1] To minimize degradation, protect your sample from light by using amber vials or covering glassware with aluminum foil. Work in a dimly lit area when possible.
-
Thermostability: While many flavins are relatively thermostable, prolonged exposure to high temperatures can lead to degradation.[1][2] If you are using techniques that involve heating, consider it a potential source of degradation.
-
Instability on Stationary Phase: Some compounds are unstable on silica gel, which is a common stationary phase in column chromatography.[3] This can lead to the degradation of your product during elution.[3]
-
Troubleshooting: To test for stability on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates degradation on the silica.[3]
-
Solution: If your compound is unstable on silica, consider using a different stationary phase like alumina or a bonded-phase silica.
-
Chromatography Issues
Q2: I'm observing poor separation of my Flavidinin from impurities during column chromatography. What can I do to improve the resolution?
A2: Poor separation can result from several factors, including an inappropriate solvent system, column overloading, or issues with the column packing.
-
Optimize the Solvent System: The choice of eluent is critical for good separation. Experiment with different solvent systems using thin-layer chromatography (TLC) to find a system that gives good separation between your product and impurities.
-
Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation. Try reducing the amount of sample loaded.
-
Column Packing: A poorly packed column will have channels and voids, leading to band broadening and decreased resolution. Ensure your column is packed uniformly.
Q3: My chromatogram shows unexpected peaks (ghost peaks, split peaks, or tailing peaks). What do these indicate and how can I fix them?
A3: These peak shapes often point to specific problems in your chromatographic system.
-
Ghost Peaks: These are peaks that appear in blank runs and can be due to contamination in the sample loop, injection port, or mobile phase.[4]
-
Split Peaks: This can be caused by a partially blocked frit at the top of the column, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[5][7]
-
Solution: Check for and remove any blockages. Ensure the column is properly packed. Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[5]
-
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, or by a poorly packed column.[7]
-
Solution: Consider adding a small amount of a competitive binder (like triethylamine for basic compounds on silica) to the mobile phase to block active sites. Repack the column if necessary.
-
Q4: The retention time of my Flavidinin peak is inconsistent between runs. What could be causing this variability?
A4: Fluctuations in retention time can be caused by changes in the mobile phase composition, flow rate, or column temperature.
-
Mobile Phase: Ensure your mobile phase is prepared consistently and is well-mixed.[5] If using a multi-component mobile phase, be aware that the composition can change over time due to evaporation of the more volatile component.
-
Flow Rate: Check for leaks in the system or issues with the pump that could lead to an inconsistent flow rate.[4][5]
-
Temperature: Column temperature can affect retention times. If your lab experiences significant temperature fluctuations, consider using a column thermostat.
Sample Preparation
Q5: My crude Flavidinin sample is not dissolving well in the mobile phase I plan to use for chromatography. How should I load it onto the column?
A5: This is a common issue, especially with larger scale reactions.[3]
-
Dry Loading: The preferred method is to pre-adsorb your sample onto a small amount of silica gel. Dissolve your crude sample in a suitable solvent, add a small amount of silica, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.
-
Minimal Strong Solvent: If dry loading is not feasible, dissolve your sample in the smallest possible volume of a strong solvent that will fully dissolve it, and then load this solution onto the column.[3] Be aware that using too much of a strong solvent can compromise your separation.[4]
Data & Protocols
Table 1: Common Analytical Methods for Purity Assessment
Since specific quantitative data for Flavidinin is not available, this table summarizes common techniques used to assess the purity of purified compounds.
| Analytical Technique | Principle | Information Provided | Common Issues & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (e.g., % area), presence of impurities. | Method development required, potential for co-elution of impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography and identifies them by their mass-to-charge ratio. | Confirms molecular weight of the desired compound and impurities. | Ionization suppression can affect quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can detect impurities with different chemical structures. | Less sensitive than HPLC for detecting minor impurities. |
| Melting Point Analysis | Determines the temperature at which a solid becomes a liquid. | A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities.[9] | Not suitable for amorphous solids or compounds that decompose upon heating. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Confirms the presence of specific functional groups. Can be used to compare the purified sample to a reference standard.[10] | Not typically used for quantitative purity assessment unless a specific method is developed.[11] |
General Experimental Protocol: Column Chromatography Purification of a Flavin-like Compound
This protocol provides a general workflow. It should be optimized based on the specific properties of Flavidinin.
-
TLC Analysis:
-
Dissolve a small amount of the crude Flavidinin in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find a system that provides good separation between the desired compound and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of sample to be purified.
-
Pack the column with the chosen stationary phase (e.g., silica gel) using the selected eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude Flavidinin sample in a minimal amount of a suitable solvent.
-
Alternatively, pre-adsorb the sample onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution process using TLC to identify which fractions contain the purified Flavidinin.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified Flavidinin.
-
-
Purity Assessment:
-
Assess the purity of the final product using one or more of the analytical techniques listed in Table 1.
-
Visualizations
Experimental Workflow
Caption: A general workflow for the purification of Flavidinin.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography problems.
References
- 1. Structure and general properties of flavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Analytical methods for the evaluation of melamine contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Parameters for Flavidinin Separation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of Flavidinin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for Flavidinin analysis?
A1: For initial method development for Flavidinin, a C18 column is a common choice for separating non-polar to moderately polar compounds.[1] A gradient elution using a mobile phase of water and acetonitrile or methanol, with the addition of a small amount of acid like formic or acetic acid to improve peak shape, is a good starting point.[1][2] A typical flow rate is between 0.5 and 1.5 mL/min.[1]
Q2: How can I improve the resolution between Flavidinin and other components in my sample?
A2: To enhance separation efficiency, you can begin by selecting an appropriate column with different chemistries, such as C8 or phenyl-hexyl, if a C18 column does not provide adequate resolution.[1] Optimizing the mobile phase composition is also crucial; this can involve adjusting the solvent ratio or adding modifiers like acids or buffers to improve peak shape and resolution.[1] Additionally, controlling the column temperature can impact separation efficiency.[2]
Q3: My Flavidinin peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors, including interactions between basic analytes and silanol groups on the silica-based column, or using a sample solvent that is stronger than the mobile phase.[3][4] To address this, consider using a base-deactivated column or adding a competitive base to the mobile phase. Ensure your sample is dissolved in a solvent compatible with or weaker than the initial mobile phase.[3]
Q4: I'm observing a drift in the retention time of my Flavidinin peak. What should I investigate?
A4: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rate due to pump malfunctions.[3][5] It is important to check the HPLC pump system for any leaks or irregular flow rates.[3] Ensure that the mobile phase is prepared consistently for each run and that the column is properly equilibrated before analysis.[3]
Troubleshooting Guide
Issue 1: High System Backpressure
High backpressure in your HPLC system can be caused by blockages in the column, tubing, or inline filters.
-
Solution:
-
Isolate the Column: Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is likely in the column.
-
Column Wash: If the column is blocked, try flushing it with a strong solvent in the reverse direction (backflushing).[5]
-
Check Frits and Filters: If the pressure remains high without the column, inspect and replace any clogged frits or inline filters.[6]
-
Issue 2: Noisy Baseline
A noisy baseline can interfere with the detection and quantification of Flavidinin.
-
Solution:
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector.[6]
-
Check for Leaks: Inspect all fittings and connections for leaks, as this can introduce air into the system.[5]
-
Detector Lamp: Check the detector lamp's energy. A failing lamp can be a source of noise.
-
Mobile Phase Contamination: Use high-purity solvents and prepare fresh mobile phases daily to avoid contamination.
-
Issue 3: Poor Peak Shape (Fronting or Splitting)
Poor peak shape can be indicative of column overload or issues with the injection.
-
Solution:
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Injection Volume: Decrease the injection volume.[4]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the mobile phase to ensure proper peak focusing at the head of the column.
-
Column Void: A split peak can sometimes indicate a void or channel in the column packing, which may require column replacement.[4]
-
Data Presentation
Table 1: Recommended Starting HPLC Parameters for Flavonoid Analysis (Adaptable for Flavidinin)
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[2][7] |
| Detection Wavelength | Diode Array Detector (DAD) scan 200-400 nm |
| Injection Volume | 10 µL |
Experimental Protocols
General Protocol for HPLC Analysis of Flavidinin
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing Flavidinin.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a solvent weaker than the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
-
-
HPLC System Preparation:
-
Prepare the mobile phases using HPLC-grade solvents.
-
Degas the mobile phases using an inline degasser or by sonication.[6]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using the optimized gradient program.
-
Monitor the separation at the appropriate wavelength for Flavidinin.
-
-
Data Analysis:
-
Identify the Flavidinin peak based on its retention time compared to a standard, if available.
-
Integrate the peak area to quantify the amount of Flavidinin.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC method optimization.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. phcog.com [phcog.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. tajhizshimi.com [tajhizshimi.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. mastelf.com [mastelf.com]
- 7. Statistical optimization of an RP-HPLC method for the determination of selected flavonoids in berry juices and evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flavidinin in Experimental Assays
Welcome to the technical support center for Flavidinin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Flavidinin, with a particular focus on addressing solubility issues in various experimental assays.
Disclaimer: Specific experimental data on the solubility and biological activity of Flavidinin is limited in publicly available literature. The guidance provided herein is based on the general chemical properties of flavonoids and structurally similar phenanthrene derivatives. We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is Flavidinin and what is its chemical structure?
A1: Flavidinin is a naturally occurring flavonoid with the chemical formula C₁₅H₁₂O₃. It is also known as 9,10-Dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol. Its structure contains hydroxyl groups which influence its polarity and solubility.
Q2: In which solvents is Flavidinin likely to be soluble?
A2: Based on its flavonoid structure, Flavidinin is expected to have poor solubility in water. It is predicted to be more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for in vitro assays.[1][2] Other potential solvents include ethanol, methanol, and acetone. The presence of hydroxyl groups suggests that its solubility might be pH-dependent.
Q3: What is the recommended method for preparing a Flavidinin stock solution?
A3: To prepare a high-concentration stock solution (e.g., 10-50 mM), start by dissolving the powdered Flavidinin in 100% DMSO.[3][4] Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[5] Once dissolved, the stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I prevent Flavidinin from precipitating when I dilute the stock solution into my aqueous assay buffer?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[6] It is also recommended to add the Flavidinin stock solution to the assay medium while vortexing or stirring to ensure rapid and even dispersion. Preparing intermediate dilutions in a solvent compatible with your final assay buffer can also be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Flavidinin powder will not dissolve in the chosen solvent. | The solvent may not be appropriate for Flavidinin's polarity. | Try a different organic solvent such as 100% DMSO, ethanol, or methanol. Gentle heating (37-50°C) and sonication can also be attempted. For some flavonoids, a small amount of 1 N NaOH or 1 N HCl may be required to facilitate dissolution before bringing to the final volume.[3] |
| Flavidinin precipitates out of solution after dilution in aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity than the stock solvent. The final concentration of Flavidinin exceeds its solubility limit in the assay medium. | Decrease the final concentration of Flavidinin in the assay. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤0.1%).[6] Add the stock solution to the buffer with vigorous mixing. Consider the use of a surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your assay buffer, if compatible with your experimental setup. |
| Inconsistent results between experiments. | Precipitation of Flavidinin in some wells but not others. Degradation of Flavidinin in the stock solution. | Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles. |
| Cell toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a dose-response experiment to determine the maximum tolerated concentration of your solvent for your specific cell line. Ensure the final solvent concentration is below this toxic threshold, typically not exceeding 0.5%.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Flavidinin Stock Solution in DMSO
Materials:
-
Flavidinin (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weigh out the required amount of Flavidinin. For 1 mL of a 10 mM solution (Molecular Weight of Flavidinin is approximately 240.25 g/mol ), you will need 2.40 mg.
-
Add the weighed Flavidinin to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO (in this case, 1 mL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, you can warm the solution to 37°C for 10-15 minutes and vortex again.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting Flavidinin into Cell Culture Medium
Materials:
-
10 mM Flavidinin stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM Flavidinin stock solution at room temperature.
-
To achieve a final concentration of 10 µM Flavidinin in your cell culture, you will need to perform a 1:1000 dilution.
-
For example, to prepare 1 mL of 10 µM Flavidinin in cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
It is critical to add the stock solution to the medium while gently vortexing or flicking the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in this example will be 0.1%, which is generally well-tolerated by most cell lines.[6]
-
Use the final diluted solution immediately in your cell-based assay.
Data Presentation: Solubility of Structurally Similar Flavonoids
| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol/L) |
| Quercetin | Acetone | 50 | ~80 |
| Hesperetin | Acetonitrile | 50 | ~85 |
| Naringenin | Acetonitrile | 50 | ~77 |
| Rutin | Acetonitrile | 50 | ~0.50 |
Data adapted from a study on flavonoid solubility. The solubility of Flavidinin may differ.
Visualizations
Signaling Pathways Potentially Modulated by Flavonoids
Flavonoids have been reported to interact with several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[7][8] While the specific targets of Flavidinin are yet to be fully elucidated, it may act on similar pathways.
Caption: Potential signaling pathways modulated by Flavidinin.
Experimental Workflow for Solubility Testing
A systematic approach is crucial when determining the optimal conditions for using a poorly soluble compound like Flavidinin in an assay.
Caption: Workflow for testing and optimizing Flavidinin solubility.
References
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical: Flavidinin [caps.ncbs.res.in]
- 8. Flavidin - Wikidata [wikidata.org]
Technical Support Center: Troubleshooting Inconsistent Results in Flavidinin Bioactivity Assays
Welcome to the technical support center for Flavidinin bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental evaluation of Flavidinin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of reliable and reproducible data.
General Troubleshooting
Inconsistent results in bioactivity assays can arise from a multitude of factors, from reagent preparation to data analysis. This section provides a systematic approach to identifying and resolving these issues.
Diagram: General Troubleshooting Workflow
stability testing of Flavidinin under different storage conditions
Welcome to the technical support center for Flavidinin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability testing of Flavidinin under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Flavidinin?
A1: For long-term stability testing, Flavidinin should be stored at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.[1][2] These conditions are based on ICH guidelines for long-term testing.[1][3]
Q2: How should I conduct accelerated stability testing for Flavidinin?
A2: Accelerated stability studies are performed to predict the long-term stability of a substance in a shorter period.[3] The recommended conditions for Flavidinin are 40°C ± 2°C and 75% RH ± 5% RH for a duration of 6 months.[1][2][3]
Q3: What are the expected degradation pathways for Flavidinin?
A3: As a flavonoid, Flavidinin is susceptible to degradation through several pathways. The most common include oxidation of its phenolic moieties, hydrolysis of glycosidic bonds (if applicable), and cleavage of the C-ring structure, which can lead to the formation of simpler phenolic acids.[4][5] Degradation is often influenced by factors like pH, temperature, light, and oxygen levels.[4]
Q4: Which analytical method is most suitable for stability testing of Flavidinin?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing Flavidinin.[1][2][6][7][8] A reversed-phase C18 column is often used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[6][9][10] UV detection is typically employed, with the wavelength set to the absorption maximum of Flavidinin.[7]
Q5: What is a forced degradation study and why is it necessary for Flavidinin?
A5: A forced degradation or stress study is designed to intentionally degrade the sample under more severe conditions than those used for accelerated testing.[11][12] This helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[12] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure.
Troubleshooting Guides
Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What should I do?
A: Unexpected peaks can indicate the presence of degradation products, impurities from the container closure system, or contaminants.
-
Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your main Flavidinin peak and the new peaks. This will help determine if the peaks are homogenous.
-
Analyze a Blank: Run a blank sample (placebo/vehicle without Flavidinin) that has been subjected to the same stress conditions to see if the peaks originate from excipients or the container.
-
Perform Forced Degradation: If not already done, perform a forced degradation study.[9][11] This will help you identify and characterize likely degradation products and see if they match the retention times of the unexpected peaks.
-
Consider Mass Spectrometry (LC-MS): If the identity of the peaks is still unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the unknown compounds, providing clues to their structure.
Q: My assay results for Flavidinin are showing high variability between time points. What could be the cause?
A: High variability can stem from issues with sample handling, the analytical method, or storage conditions.
-
Review Sample Preparation: Ensure that your sample preparation is consistent. For flavonoids, solubility can be an issue, so ensure complete dissolution and avoid precipitation.[13] Using an appropriate solvent and consistent sonication or vortexing times is crucial.
-
Check Method Precision: Verify the precision of your HPLC method by injecting the same standard solution multiple times (at least six replicates). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Evaluate Storage Chamber Uniformity: Ensure that the temperature and humidity within your stability chamber are uniform. Place monitoring probes in different locations to confirm that there are no hot or cold spots that could lead to inconsistent degradation.
-
Assess Solution Stability: Flavidinin may be unstable in the solution used for analysis. Test the stability of prepared sample solutions over the typical analysis time to ensure no significant degradation is occurring before injection.
Q: The mass balance in my forced degradation study is below 95%. What steps should I take?
A: A low mass balance suggests that not all degradation products are being accounted for.
-
Check for Co-eluting Peaks: As with unexpected peaks, use a PDA detector to ensure that no degradation products are co-eluting with the main Flavidinin peak.
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, pH, or column type to try and resolve any hidden peaks.
-
Consider Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS.
-
Account for Volatile Degradants: It is possible that some degradation products are volatile. While difficult to quantify with HPLC, this could be a reason for low mass balance.
Data Presentation
Table 1: Stability of Flavidinin under ICH Long-Term and Accelerated Conditions
| Storage Condition | Time Point | Assay (% Initial) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 Months | 100.0 | 0.0 |
| 3 Months | 99.5 | 0.5 | |
| 6 Months | 99.1 | 0.9 | |
| 12 Months | 98.2 | 1.8 | |
| 24 Months | 96.5 | 3.5 | |
| 40°C / 75% RH | 0 Months | 100.0 | 0.0 |
| 1 Month | 98.6 | 1.4 | |
| 3 Months | 96.2 | 3.8 | |
| 6 Months | 92.8 | 7.2 |
Table 2: Forced Degradation of Flavidinin under Various Stress Conditions
| Stress Condition | Duration | Assay (% Initial) | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 24 hours | 94.3 | 4.1 |
| 0.1 M NaOH | 2 hours | 85.1 | 12.5 |
| 5% H₂O₂ | 24 hours | 89.7 | 8.9 |
| Thermal (80°C) | 48 hours | 91.5 | 7.3 |
| Photolytic (ICH Option 2) | 1.2 million lux hours | 93.2 | 5.6 |
Experimental Protocols
Protocol: Forced Degradation Study of Flavidinin
1. Objective: To identify potential degradation products and establish the degradation pathways of Flavidinin under various stress conditions.
2. Materials:
-
Flavidinin reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 5% (v/v)
-
HPLC-grade methanol and water
-
Formic acid or phosphoric acid
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated oven, photostability chamber, and water bath
3. Sample Preparation:
-
Prepare a stock solution of Flavidinin at a concentration of 1 mg/mL in methanol or a suitable solvent.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the Flavidinin stock solution with 5 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor for degradation. Due to the potential instability of flavonoids in alkaline conditions, degradation may be rapid.[9]
-
Withdraw aliquots at short intervals (e.g., 15 min, 1 hour, 2 hours), neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 5% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified times and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer Flavidinin solid powder into a glass vial and place it in an oven at 80°C.[2]
-
Separately, place a solution of Flavidinin (in a suitable stable solvent) in the same oven.
-
After 48 hours, remove the samples, allow them to cool, and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose the Flavidinin solid powder and a solution of Flavidinin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep control samples (wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Determine the percentage of Flavidinin remaining and quantify any significant degradation products.
-
Calculate the mass balance to ensure all major degradation products are accounted for.
Mandatory Visualizations
Caption: Workflow for a typical stability study of Flavidinin.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inhort.pl [inhort.pl]
- 11. researchgate.net [researchgate.net]
- 12. sgs.com [sgs.com]
- 13. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS analysis of Flavidinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Flavidinin.
Troubleshooting Guide
Issue: Poor sensitivity, accuracy, or reproducibility in Flavidinin quantification.
This is a common manifestation of matrix effects, where co-eluting endogenous or exogenous components in the sample interfere with the ionization of Flavidinin, leading to ion suppression or enhancement.[1][2][3]
Initial Assessment:
-
Review Sample Preparation: Is the sample preparation method adequate for the complexity of the matrix?[1][4] Simple protein precipitation may not be sufficient for complex matrices like plasma or tissue homogenates.[5][6][7]
-
Examine Chromatography: Is there sufficient chromatographic separation between Flavidinin and the void volume or other major matrix components?[1] Co-elution is a primary cause of matrix effects.[1]
-
Evaluate Internal Standard (IS) Performance: If an internal standard is used, is it appropriate? A stable isotope-labeled (SIL) internal standard for Flavidinin is the gold standard for compensating for matrix effects.[8][9][10]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][4][6] Consider specialized techniques like phospholipid removal plates (e.g., HybridSPE) for plasma or serum samples.[5] | To remove interfering matrix components before they enter the LC-MS system.[1][4] SPE can selectively isolate the analyte of interest, providing a cleaner extract.[6] |
| Chromatographic Co-elution | Optimize the LC method. This can include adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry to improve the separation of Flavidinin from interfering components.[1] | Increasing the chromatographic resolution will separate Flavidinin from the matrix components that cause ion suppression or enhancement.[1] |
| Ionization Suppression/Enhancement | Quantify the matrix effect using the post-extraction addition method (see Experimental Protocols). If significant matrix effect is confirmed, consider using a stable isotope-labeled internal standard (SIL-IS) for Flavidinin. If a SIL-IS is unavailable, matrix-matched calibration or the standard addition method can be employed.[1][11][12] | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8][9][10] Matrix-matched calibrants and standard addition also help to compensate for these effects by accounting for the sample matrix's influence on the signal.[1][11][12] |
| Sub-optimal MS Conditions | While less common for addressing matrix effects, optimizing MS parameters such as spray voltage, gas flows, and temperature can sometimes improve signal stability in the presence of matrix. Consider switching the ionization mode (e.g., from ESI to APCI) if Flavidinin is amenable, as APCI can be less susceptible to matrix effects.[13][14] | APCI is a gas-phase ionization technique and can be less affected by non-volatile matrix components compared to the liquid-phase ionization of ESI.[14] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (Flavidinin).[1] Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, negatively impacting the accuracy, precision, and sensitivity of the analysis.[15][16]
Q2: How can I determine if my Flavidinin analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Flavidinin standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[3][17][18][19] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[3][17][18]
-
Post-Extraction Addition: This is a quantitative method where a known amount of Flavidinin is spiked into a blank matrix extract and the response is compared to that of the same amount of Flavidinin in a neat solvent.[11][12][15][17][20][21] This allows for the calculation of the matrix factor (MF) or percent matrix effect.[15]
Q3: What is the best way to compensate for matrix effects?
A3: The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS) of Flavidinin.[8][9][10][22] A SIL-IS has nearly identical chemical and physical properties to Flavidinin and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for reliable correction of the analyte signal. If a SIL-IS is not available, matrix-matched calibration or the standard addition method are viable alternatives.[1][11][12]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[11][13][23] However, this approach also dilutes Flavidinin, which may compromise the sensitivity of the assay, especially for low-concentration samples.[11][23] This strategy is only feasible if the assay has a very high sensitivity.[11][23]
Q5: Which sample preparation technique is best for minimizing matrix effects?
A5: The choice of sample preparation technique depends on the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and may not be sufficient for complex matrices, as it can leave many interfering substances like phospholipids in the sample.[5][6][7]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can provide cleaner samples.[4][6]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interfering components, providing the cleanest extracts and minimizing matrix effects.[1][6]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects, as reported in the literature. A Matrix Factor (MF) of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
| Sample Preparation Technique | Analyte | Matrix | Average Matrix Factor (MF) | Reference |
| Protein Precipitation | Nevirapine | Human Plasma | 0.30 | [6] |
| Liquid-Liquid Extraction | Nevirapine | Human Plasma | 0.80 | [6] |
| Solid-Phase Extraction | Nevirapine | Human Plasma | 0.99 | [6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement for Flavidinin in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, urine, tissue homogenate) free of Flavidinin.
-
Flavidinin standard stock solution.
-
Neat solvent (typically the mobile phase starting composition).
-
Your established sample preparation method and LC-MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solvent): Spike a known amount of Flavidinin standard into the neat solvent to achieve a final concentration within the linear range of your assay.
-
Set B (Analyte in Post-Extracted Matrix): Process a blank matrix sample using your established extraction procedure. After the final extraction step, spike the same amount of Flavidinin standard as in Set A into the extracted blank matrix.
-
-
Analyze Samples: Inject both sets of samples (in triplicate) into the LC-MS system and record the peak area of Flavidinin.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Flavidinin in Set B) / (Mean peak area of Flavidinin in Set A)
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
A common acceptance criterion is an MF value between 0.8 and 1.2.
-
Visualizations
Caption: Workflow for Quantifying Matrix Effects.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. lctsbible.com [lctsbible.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Flavidinin's Antioxidant Power: A Comparative Analysis Against Common Phenols
For Immediate Release
In the competitive landscape of antioxidant research, Flavidinin is emerging as a compound of interest. This guide offers a detailed comparison of its antioxidant capacity relative to other well-known phenols, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data. While quantitative data for Flavidinin remains limited in publicly accessible literature, this guide synthesizes current knowledge to draw meaningful comparisons and highlight areas for future investigation.
Unveiling Antioxidant Potential: A Side-by-Side Look
The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage. This capacity is commonly measured using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) for DPPH and ABTS assays, and as Trolox Equivalents (TE) for the ORAC assay. A lower IC50 value indicates a higher antioxidant potency.
While a direct quantitative comparison for Flavidinin is challenging due to the absence of specific IC50 or ORAC values in the reviewed scientific literature, a key study provides a qualitative assessment. Research indicates that Flavidinin exhibits more potent radical scavenging activity than Butylated Hydroxyanisole (BHA), a commonly used synthetic antioxidant. In a beta-carotene-linoleate model system, Flavidinin demonstrated very good antioxidant activity (90.2%), nearly equivalent to that of BHA at the same concentration.
To provide a quantitative perspective, the table below summarizes the antioxidant capacities of three widely studied phenolic compounds: Quercetin, Gallic Acid, and Caffeic Acid, based on data from various studies.
Comparative Antioxidant Capacity of Selected Phenols
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| Flavidinin | Data Not Available | Data Not Available | Data Not Available |
| Quercetin | 4.60 - 19.17 | 1.74 - 2.95 | 10.7 - 11.5 |
| Gallic Acid | 2.6 - 15.3 | 1.50 - 1.90 | Data Not Available |
| Caffeic Acid | 5.9 - 51.8 | 0.63 - 1.81 | Data Not Available |
Disclaimer: The values presented are sourced from multiple studies and may vary depending on the specific experimental conditions. The absence of quantitative data for Flavidinin highlights a significant research gap.
The Cellular Defense Mechanism: Nrf2 Signaling Pathway
Phenolic compounds, including flavonoids, exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular antioxidant defense system.
Figure 1. The Keap1-Nrf2-ARE signaling pathway.
Experimental Methodologies
To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are essential. Below are the detailed methodologies for the DPPH, ABTS, and ORAC assays.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution is kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (Flavidinin and other phenols) are dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of each sample concentration is mixed with the DPPH working solution.
-
A control well is prepared with the solvent and DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Assay Procedure:
-
A specific volume of each sample concentration is added to the ABTS•+ working solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve prepared with Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
A fluorescein stock solution is prepared in a phosphate buffer (pH 7.4).
-
A 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a free radical initiator) is freshly prepared in the same buffer.
-
A Trolox stock solution is prepared for the standard curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, the fluorescein solution, the test sample (or Trolox standard), and the buffer are mixed.
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution to all wells.
-
-
Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).
Conclusion and Future Directions
While existing research qualitatively positions Flavidinin as a potent antioxidant, a significant gap remains in the quantitative characterization of its antioxidant capacity. The lack of specific IC50 and ORAC values for Flavidinin makes a direct, robust comparison with other well-established phenols challenging. Future research should prioritize the determination of these quantitative parameters for Flavidinin using standardized DPPH, ABTS, and ORAC assays. Such data would be invaluable for the scientific community, enabling a more precise evaluation of Flavidinin's potential in the development of novel antioxidant-based therapeutics and nutraceuticals. Further investigation into its interaction with cellular antioxidant pathways, such as the Nrf2 signaling cascade, will also be crucial in elucidating its complete mechanism of action.
A Comparative Analysis of the Cytotoxicity of Flavonoids and Conventional Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of flavonoids, a diverse class of natural compounds, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While this analysis focuses on the broader class of flavonoids due to the extensive availability of experimental data, it is important to note that specific flavonoids, such as Flavidinin, exhibit cytotoxic effects on certain cancer cell lines. For instance, Flavidinin has demonstrated IC50 values of approximately 44 µM and 48 µM on A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, respectively, after 48 hours of treatment[1]. This guide aims to contextualize the potential of such specific compounds by examining the well-documented anticancer activities of the wider flavonoid family.
The following sections present a compilation of cytotoxicity data, detailed experimental protocols for assessing cell viability, and an exploration of the molecular signaling pathways through which these compounds exert their effects.
Quantitative Cytotoxicity Data: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for representative flavonoids and standard chemotherapeutic agents across various human cancer cell lines, providing a quantitative basis for comparison. It is important to note that IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Flavonoids | ||||
| Quercetin | K562 | Chronic Myelogenous Leukemia | ~20 | 48 |
| RT112 | Bladder Carcinoma | ~35 | 48 | |
| Luteolin | K562 | Chronic Myelogenous Leukemia | ~10 | 48 |
| RT112 | Bladder Carcinoma | ~15 | 48 | |
| Apigenin | K562 | Chronic Myelogenous Leukemia | ~15 | 48 |
| RT112 | Bladder Carcinoma | ~20 | 48 | |
| Chrysin | U937 | Leukemia | 16 | 6 |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | Not Specified | |
| Anticancer Drugs | ||||
| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.9 | 24 |
| MCF-7 | Breast Cancer | 2.2 | 24 | |
| HeLa | Cervical Cancer | 1.45 - 3.7 | Not Specified | |
| Cisplatin | A549 | Lung Cancer | Varies | Not Specified |
| MCF-7 | Breast Cancer | Varies | 48 - 72 | |
| HeLa | Cervical Cancer | Varies | 48 - 72 | |
| Paclitaxel | Various | Breast, Ovarian, Lung, etc. | 0.0025 - 0.0075 | 24 |
| MKN-28, MKN-45 | Stomach Cancer | <0.01 | Not Specified |
Note: IC50 values for Cisplatin are highly variable in the literature depending on the specific experimental setup and are often used as a reference standard.[2]
Experimental Protocols: Assessing Cytotoxicity
The data presented above is frequently obtained using the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Flavidinin, Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the compound's solvent) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[4]
-
Subtract the absorbance of a blank (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay.
Caption: A flowchart of the MTT assay for cytotoxicity testing.
Mechanisms of Action: Signaling Pathways
The cytotoxic effects of flavonoids and standard anticancer drugs are mediated by their interaction with various cellular signaling pathways that control cell proliferation, survival, and death.
Flavonoids: Multi-Targeted Natural Compounds
Flavonoids exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[6][7] They can act as pro-oxidants in cancer cells, leading to increased reactive oxygen species (ROS) which triggers apoptosis.[6][7] Additionally, flavonoids are known to modulate key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, MAPK, and NF-κB, thereby inhibiting cell proliferation and inducing programmed cell death.[6][8]
Caption: Flavonoids modulate multiple signaling pathways to induce anticancer effects.
Doxorubicin: DNA Intercalation and Topoisomerase II Poisoning
Doxorubicin is an anthracycline antibiotic that primarily exerts its cytotoxic effects by intercalating into DNA, which disrupts DNA replication and transcription.[9] It also inhibits the enzyme topoisomerase II, leading to the accumulation of double-strand breaks in DNA. This extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways, ultimately leading to cell death.[9]
Caption: Doxorubicin induces apoptosis via DNA damage and enzyme inhibition.
Cisplatin: DNA Adduct Formation
Cisplatin is a platinum-based drug that exerts its anticancer effects by forming cross-links with DNA, creating DNA adducts.[7] These adducts distort the DNA structure, interfering with DNA replication and transcription. The cellular machinery recognizes this damage and, if it cannot be repaired, initiates signaling pathways that lead to apoptosis.[7]
Caption: Cisplatin causes cell death by forming DNA adducts.
Paclitaxel: Microtubule Stabilization
Paclitaxel belongs to the taxane class of drugs and has a unique mechanism of action. It binds to microtubules, which are essential components of the cell's cytoskeleton, and stabilizes them, preventing their normal dynamic assembly and disassembly. This disruption of microtubule function interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Paclitaxel disrupts mitosis by stabilizing microtubules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Unveiling the In Vivo Potential of Flavidinin: A Comparative Guide to Preclinical Validation
For researchers and drug development professionals investigating the therapeutic promise of novel compounds, the transition from in vitro activity to in vivo efficacy is a critical juncture. This guide provides a comparative framework for validating the biological activity of Flavidinin, a flavonoid of emerging interest, by drawing parallels with the well-documented in vivo effects of structurally related and extensively studied flavonoids: Apigenin, Quercetin, Naringenin, and Hesperidin. We present a comprehensive overview of their anticancer and anti-inflammatory properties, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform the design of robust in vivo studies for Flavidinin.
Data Presentation: A Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical in vivo studies, offering a benchmark for evaluating the potential of Flavidinin.
Anticancer Activity in Xenograft Models
| Compound | Dose | Animal Model | Cancer Cell Line | Tumor Growth Inhibition | Citation |
| Apigenin | 50 mg/kg/day (i.p.) | Nude Mice | BT-474 (Breast) | ~66% reduction in tumor size compared to vehicle | [1] |
| 25 mg/kg (oral) | Nude Mice | A375SM (Melanoma) | 35.0% tumor inhibition rate | [2][3] | |
| 50 mg/kg (oral) | Nude Mice | A375SM (Melanoma) | 15.4% tumor inhibition rate | [2][3] | |
| 20 µ g/mouse/day (oral) | Athymic Nude Mice | 22Rv1 (Prostate) | Delayed tumor establishment | [4] | |
| 50 µ g/mouse/day (oral) | Athymic Nude Mice | 22Rv1 (Prostate) | Delayed tumor establishment | [4] | |
| Naringenin | Not Specified | Sarcoma S-180-implanted mice | Sarcoma S-180 | Inhibition of tumor growth | [5] |
Anti-inflammatory Activity in Animal Models
| Compound | Dose | Animal Model | Inflammatory Model | Efficacy | Citation |
| Quercetin | 10 mg/kg | Rats | Carrageenan-induced air pouch | Significant reduction in exudate volume, protein, and cell counts | [6] |
| Hesperidin | 10, 25, 50 mg/kg (oral) | C57BL/6 Mice | Mechanical Ventilation-induced lung inflammation | Reduced influx of inflammatory cells and markers | [7] |
| Ellagic Acid (for comparison) | 1, 3, 10, 30 mg/kg (i.p.) | Rats | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | [8] |
Experimental Protocols: Methodologies for Key In Vivo Experiments
Detailed and standardized protocols are paramount for reproducible and comparable in vivo research. Below are methodologies for commonly employed models to assess anticancer and anti-inflammatory activities.
Xenograft Tumor Model for Anticancer Activity
This protocol is a generalized procedure based on studies with flavonoids like Apigenin.[1][3][4]
-
Animal Model: Athymic nude mice (nu/nu), 5-6 weeks old, are commonly used due to their compromised immune system, which prevents rejection of human tumor xenografts.
-
Cell Culture and Inoculation: The human cancer cell line of interest (e.g., BT-474, A375SM, 22Rv1) is cultured under standard conditions.[1][3][4] A suspension of approximately 1 x 10^6 cells in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[4]
-
Treatment Regimen: Once tumors are palpable or reach a specific size, animals are randomly assigned to treatment and control groups. The test compound (e.g., Apigenin) is administered at predetermined doses (e.g., 25-50 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) daily or on a set schedule for a specified period (e.g., 21 days).[1][3] The control group receives the vehicle alone.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is a common method for volume calculation.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis indicators (e.g., TUNEL assay), or Western blotting for protein expression analysis.[2][3]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This protocol is a standard model for acute inflammation and is based on studies evaluating flavonoids and other anti-inflammatory agents.[8]
-
Animal Model: Wistar or Sprague-Dawley rats are frequently used for this assay.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: The test compound (e.g., Quercetin) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, at a specified time before or after the carrageenan injection (e.g., 30-60 minutes prior).[6][8]
-
Measurement of Paw Edema: The volume of the paw is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the biological activities of flavonoids and a typical experimental workflow.
Caption: A typical experimental workflow for an in vivo xenograft tumor model.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
References
- 1. Apigenin Induces Apoptosis and Blocks Growth of Medroxyprogesterone Acetate-Dependent BT-474 Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
- 6. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventive effects of hesperidin in an experimental model ofs acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Flavidinin Content in Orchid Species: A Guide for Researchers
For Immediate Release
This publication provides a comparative overview of Flavidinin, a 9,10-dihydrophenanthrene derivative, across various orchid species. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While quantitative comparative data on Flavidinin content across different orchid species is not extensively available in the current literature, this document compiles existing knowledge on its presence, along with detailed experimental protocols for its extraction and characterization, and insights into its potential biological activities and associated signaling pathways.
Presence of Flavidinin in Orchid Species
Flavidinin has been identified as a constituent of several orchid species. Notably, it has been isolated from Coelogyne flavida, Pholidota articulata, and Otochilus fusca[1][2]. Further studies have also confirmed its presence in species of the Bulbophyllum genus[2]. The structural elucidation of Flavidinin in these species has been primarily achieved through spectroscopic methods, including NMR and mass spectrometry[2].
While the presence of Flavidinin is confirmed in these species, a direct comparative analysis of its concentration is a subject for future research. The lack of standardized quantification across studies makes it challenging to provide a comparative table of Flavidinin content at this time. Researchers are encouraged to undertake quantitative studies, such as through High-Performance Liquid Chromatography (HPLC), to determine the varying concentrations of Flavidinin in different orchid species and even within different parts of the same plant.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of Flavidinin from orchidaceous plants, based on established phytochemical techniques.
Extraction and Isolation of Flavidinin
A general procedure for the extraction and isolation of Flavidinin from orchid plant material involves the following steps:
-
Plant Material Collection and Preparation: Fresh plant material (e.g., whole plants, pseudobulbs, or leaves) of the target orchid species is collected, washed, and air-dried. The dried material is then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like petroleum ether or hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to extract the desired phenolic compounds, including Flavidinin. This can be performed using a Soxhlet apparatus or through maceration.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation. This is often achieved through liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Flavidinin, being a moderately polar compound, is expected to be enriched in the ethyl acetate or chloroform fraction.
-
Chromatographic Purification: The enriched fraction is then subjected to further purification using chromatographic techniques. Column chromatography over silica gel is a common first step, with elution gradients of solvents like hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing Flavidinin are pooled and may require further purification by preparative TLC or HPLC to yield the pure compound.
Characterization of Flavidinin
The structural identity and purity of the isolated Flavidinin are confirmed using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of Flavidinin. These techniques provide detailed information about the proton and carbon environments in the molecule, allowing for the assignment of all atoms and confirmation of the 9,10-dihydrophenanthrene skeleton.[3][4][5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Flavidinin and to obtain fragmentation patterns that can further confirm its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the Flavidinin molecule, such as hydroxyl and aromatic moieties.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to help identify the chromophoric system.
Biological Activities and Signaling Pathways
Flavonoids, the broader class of compounds to which Flavidinin belongs, are known to possess a range of biological activities, including anti-inflammatory and anticancer properties[8][9][10][11][12]. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Flavonoids can exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][13][14][15] These pathways are crucial in the production of inflammatory mediators like cytokines and chemokines. By inhibiting these pathways, flavonoids can reduce the inflammatory response.
Anticancer Activity
The anticancer potential of flavonoids is also linked to their ability to modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[9][10][11][12] For instance, flavonoids can induce apoptosis in cancer cells by interfering with the NF-κB and other survival pathways. They can also inhibit tumor growth by suppressing pathways that promote cell proliferation and angiogenesis.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the potential biological mechanisms of Flavidinin, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopy on flavins and flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy on Flavins and Flavoproteins | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR spectroscopy on flavins and flavoproteins. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR of Flavoproteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin [mdpi.com]
- 12. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for flavonoid quantification, using Quercetin as a representative analyte. The principles and methodologies described herein are broadly applicable to other flavonoids.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are three widely employed techniques. The following table summarizes their typical performance characteristics for flavonoid quantification.
| Performance Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1] | > 0.993[2] | > 0.99 |
| Accuracy (% Recovery) | 97 - 105%[1] | 93 - 103%[2] | 95 - 105% |
| Precision (% RSD) | < 2%[1] | < 15%[2] | < 5% |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[1] | < 5 nM[2] | ~1 µg/mL |
| Limit of Quantitation (LOQ) | 0.020–0.052 µg/mL[1] | < 5 nM[2] | ~3 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High[2] | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the separation and quantification of flavonoids.[1]
-
Sample Preparation: Accurately weigh the powdered sample (e.g., 1 g) and sonicate with a suitable solvent mixture (e.g., methanol and 0.2% aqueous formic acid)[1]. Filter the extract through a 0.45-µm membrane filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[3].
-
Mobile Phase: A gradient elution is typically used, for example, with methanol (Solvent A) and 0.2% formic acid in water (Solvent B)[1].
-
Detection: Diode-Array Detector set at the maximum absorption wavelength of the target flavonoid (e.g., 279 nm for Baicalin)[3].
-
-
Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration analytes.[4][5][6]
-
Sample Preparation: Sample preparation often involves protein precipitation for biological samples (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner samples[6].
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards.
3. UV-Visible (UV-Vis) Spectrophotometry
This is a simpler and more accessible method, often used for the quantification of total flavonoid content.[8][9]
-
Sample Preparation: Extract the flavonoids from the sample using a suitable solvent (e.g., ethanol).
-
Procedure:
-
Prepare a calibration curve using a standard flavonoid solution (e.g., Quercetin).
-
For the sample, an aluminum chloride colorimetric method is common. Mix the sample extract with a solution of aluminum chloride.
-
Allow the reaction to proceed for a specific time to develop color.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., around 415 nm).
-
-
Quantification: The total flavonoid content is calculated from the calibration curve and expressed as equivalents of the standard used.
Cross-Validation Workflow
Cross-validation is a statistical method used to assess the performance and predictive capability of a calibration model, ensuring the analytical method is robust and reliable.[10][11][12][13] The following diagram illustrates a typical k-fold cross-validation workflow.
Caption: K-fold cross-validation workflow for analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UV-visible spectroscopy as a tool to study flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structure-Activity Relationships of Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between the chemical structure of a flavonoid and its resulting biological activity is a cornerstone of natural product chemistry and drug discovery. While a specific compound named "Flavidinin" is not prominently documented in scientific literature, this guide will explore the well-established structure-activity relationships (SAR) of common flavonoids, providing a framework for understanding how structural modifications can influence their therapeutic potential. This analysis will serve as a proxy for understanding the potential SAR of a novel flavonoid like "Flavidinin" and its analogs.
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for a wide array of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The biological activity of flavonoids is intrinsically linked to their molecular structure, including the arrangement of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and the substitution patterns on the A and B rings.[2][3]
Quantitative Comparison of Flavonoid Activity
The following table summarizes the biological activities of representative flavonoids, illustrating how minor structural changes can lead to significant differences in potency.
| Compound | Structure | Biological Activity | IC50/EC50 (µM) | Reference |
| Quercetin | 3,3',4',5,7-Pentahydroxyflavone | Antioxidant (DPPH scavenging) | ~5 | [4] |
| Neuroprotection (against oxytosis) | ~3.12 | [5] | ||
| Luteolin | 3',4',5,7-Tetrahydroxyflavone | Neuroprotection (against oxytosis) | ~6.25 | [5] |
| Eriodictyol | 3',4',5,7-Tetrahydroxyflavanone | Neuroprotection (against oxytosis) | ~3.12 | [5] |
| Fisetin | 3,3',4',7-Tetrahydroxyflavone | Neuroprotection (against oxytosis) | ~6.25 | [5] |
| Rutin | Quercetin-3-O-rutinoside | Anti-inflammatory (inhibition of NF-κB) | - | [6] |
| Diosmin | Diosmetin-7-O-rutinoside | Anti-inflammatory (reduction of TNF-α) | - | [6] |
Key Observations from SAR Data:
-
Hydroxylation: The number and position of hydroxyl groups are critical for antioxidant activity. The presence of a catechol group (3',4'-dihydroxy) in the B-ring, as seen in quercetin and luteolin, is a significant contributor to free radical scavenging.
-
C2-C3 Double Bond: The saturation of the C2-C3 double bond in the C-ring, which converts a flavone (like luteolin) to a flavanone (like eriodictyol), can impact certain biological activities. In the case of neuroprotection against oxytosis, eriodictyol showed comparable or slightly better activity than luteolin.[5]
-
Glycosylation: The addition of a sugar moiety, as in rutin (a glycoside of quercetin), can alter the bioavailability and activity of the flavonoid. While specific IC50 values are not always directly comparable due to different assay conditions, glycosylation is known to influence the pharmacokinetic properties of flavonoids.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for key assays used to evaluate flavonoid activity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to determine the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[4]
-
2. Neuroprotection Assay against Oxytosis/Ferroptosis in HT22 Cells
This cell-based assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Principle: HT22 murine hippocampal cells are susceptible to glutamate-induced oxidative stress (oxytosis), which can lead to a form of iron-dependent cell death known as ferroptosis. The neuroprotective effect of a compound is assessed by its ability to prevent this cell death.
-
Procedure:
-
Culture HT22 cells in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test flavonoid for a defined period (e.g., 1-2 hours).
-
Induce oxytosis by adding a toxic concentration of glutamate (e.g., 5 mM) or ferroptosis by adding erastin.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
A known neuroprotective agent can be used as a positive control.
-
The percentage of cell viability is calculated relative to untreated control cells. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) can then be determined.[5]
-
Visualizing Structure-Activity Relationships and Experimental Workflows
Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Key structural features of flavonoids influencing their biological activities.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive flavonoids in medicinal plants: Structure, activity and biological fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Dihydrophenanthrenes in Oncology and Beyond
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a profound exploration of natural compounds, with dihydrophenanthrenes emerging as a promising class of molecules. These compounds, predominantly isolated from Orchidaceae and Combretaceae plant families, have demonstrated a spectrum of biological activities, including potent cytotoxic, antioxidant, and anti-inflammatory effects. This guide provides a comparative overview of the efficacy of several dihydrophenanthrene derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
It is important to note that a comprehensive search for "Flavidinin" did not yield any specific data within the current scientific literature. Therefore, this guide will focus on a comparative analysis of other well-documented dihydrophenanthrenes.
Cytotoxic Efficacy Against Cancer Cell Lines
Dihydrophenanthrenes have shown significant promise as cytotoxic agents against a variety of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of several dihydrophenanthrene compounds, presenting their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | EC50 / IC50 (µg/mL) | EC50 / IC50 (µM) | Source Organism | Reference |
| Calanquinone B | MCF-7 (Breast) | < 0.02 | - | Calanthe arisanensis | [1] |
| A549 (Lung) | 0.45 | - | Calanthe arisanensis | [1] | |
| PC-3 (Prostate) | 0.23 | - | Calanthe arisanensis | [1] | |
| Calanhydroquinone A | PC-3 (Prostate) | 1.1 | - | Calanthe arisanensis | [1] |
| MCF-7 (Breast) | 1.3 | - | Calanthe arisanensis | [1] | |
| Calanhydroquinone B | PC-3 (Prostate) | 1.2 | - | Calanthe arisanensis | [1] |
| MCF-7 (Breast) | 1.5 | - | Calanthe arisanensis | [1] | |
| Calanhydroquinone C | PC-3 (Prostate) | 1.8 | - | Calanthe arisanensis | [1] |
| MCF-7 (Breast) | 2.1 | - | Calanthe arisanensis | [1] | |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | - | 2.59 ± 0.11 | Combretum laxum | [2][3] |
| MCF-7 (Breast) | - | 4.31 ± 0.15 | Combretum laxum | [2][3] | |
| 786-0 (Kidney) | - | 4.45 ± 0.11 | Combretum laxum | [2][3] | |
| 2,6-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene | UACC-62 (Melanoma) | - | 3.86 ± 0.14 | Combretum laxum | [2][3] |
| Callosin | UACC-62 (Melanoma) | - | > 25 | Combretum laxum | [2][3] |
| Cymensifin A | H460 (Lung) | - | ~25 (at 50 µM significant viability decrease) | Cymbidium ensifolium | [4] |
| MCF7 (Breast) | - | ~30 (at 50 µM significant viability decrease) | Cymbidium ensifolium | [4] | |
| CaCo2 (Colon) | - | ~40 (at 50 µM significant viability decrease) | Cymbidium ensifolium | [4] | |
| Loroglossol | AGS (Gastric) | - | 3.9 x 10-4 M (viability reduction of ~50% at 24h) | Himantoglossum robertianum | [5] |
| Hircinol | AGS (Gastric) | - | 4.1 x 10-4 M (viability reduction of ~40% at 24h) | Himantoglossum robertianum | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxic activity of the dihydrophenanthrenes listed above was generally determined using a sulforhodamine B (SRB) or MTT assay.[6][7] A typical protocol is as follows:
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 103 to 1 × 104 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dihydrophenanthrene compounds, typically dissolved in DMSO and diluted with culture medium. A vehicle control (DMSO) and a positive control (e.g., Paclitaxel) are included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
Cell Fixation (for SRB assay): The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, or in the case of an MTT assay, incubated with MTT solution.
-
Measurement: The absorbance of the stained cells (or formazan crystals in the MTT assay) is measured using a microplate reader at a specific wavelength (e.g., 515 nm for SRB).
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the EC50 or IC50 value is determined from the dose-response curve.
Antioxidant Activity
Several dihydrophenanthrenes exhibit potent antioxidant activity, which is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this assessment.[8][9][10]
| Compound | DPPH Radical Scavenging Activity (EC50 in µM) | Source Organism | Reference |
| Phoyunnanin A | 10.2 | Pholidota yunnanensis | [11] |
| Phoyunnanin B | 8.8 | Pholidota yunnanensis | [11] |
| Phoyunnanin C | 12.5 | Pholidota yunnanensis | [11] |
| 4,4',7,7'-tetrahydroxy-2,2'-dimethoxy-9,9',10,10'-tetrahydro-1,1'-biphenanthrene | 15.3 | Pholidota yunnanensis | [11] |
| Lusianthridin | 18.8 | Pholidota yunnanensis | [11] |
| Eulophiol | 55.9 | Pholidota yunnanensis | [11] |
| 2,4,7-trihydroxy-9,10-dihydrophenanthrene | 20.5 | Pholidota yunnanensis | [11] |
| Imbricatin | 35.6 | Pholidota yunnanensis | [11] |
| Callosin | 17.7 ± 0.3 | Combretum laxum | [2][3] |
| 6-Methoxycoelonin | 32.1 ± 0.5 | Combretum laxum | [2][3] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the dihydrophenanthrene compounds are added to the DPPH solution. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Anti-inflammatory Activity
The anti-inflammatory potential of dihydrophenanthrenes is a significant area of investigation. A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
| Compound | Inhibition of NO Production (IC50 in µM) | Cell Line | Source Organism | Reference |
| Compound 7 (from Bletilla striata) | 1.9 | BV-2 microglial cells | Bletilla striata | [12] |
| Compound 32 (from Bletilla striata) | 5.0 | BV-2 microglial cells | Bletilla striata | [12] |
| Compound 33 (from Bletilla striata) | 1.0 | BV-2 microglial cells | Bletilla striata | [12] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: Macrophage or microglial cells (e.g., RAW 264.7 or BV-2) are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the dihydrophenanthrene compounds for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways
The biological effects of dihydrophenanthrenes are mediated through their interaction with various cellular signaling pathways. For instance, some phenanthrenes have been shown to modulate the NF-κB/COX-2 signaling pathway, which is crucial in inflammation and cancer.[13] The diagram below illustrates a simplified representation of this pathway.
Conclusion
The presented data highlights the significant potential of dihydrophenanthrenes as a source of lead compounds for the development of new therapeutics, particularly in the fields of oncology and inflammatory diseases. The variations in efficacy among different derivatives underscore the importance of structure-activity relationship studies to optimize their therapeutic profiles. Further research, including in vivo studies and the elucidation of their mechanisms of action, is warranted to fully explore the clinical potential of this fascinating class of natural products.
References
- 1. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Flavidinin's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Flavidinin, a naturally occurring 9,10-dihydrophenanthrene. Due to the limited number of independent studies specifically on isolated Flavidinin, this guide also incorporates data from the extracts of plants in which it is found, namely Acampe praemorsa and Coelogyne ovalis, as well as from other structurally related 9,10-dihydrophenanthrenes to offer a broader context for its potential therapeutic applications.
Data Summary of Bioactivities
The following table summarizes the reported bioactivities of plant extracts containing Flavidinin and compares them with other compounds from the 9,10-dihydrophenanthrene class. It is important to note that the activities of the extracts represent the combined effect of all their phytochemical constituents, not just Flavidinin.
| Compound/Extract | Bioactivity | Quantitative Data (IC50/Zone of Inhibition) | Source Organism |
| Acampe praemorsa Extract | Anticancer | IC50: 26.2 µg/ml (methanolic extract on MCF-7 cells)[1][2] | Acampe praemorsa |
| Antibacterial | Zone of Inhibition: 17mm (ethyl acetate extract against Lactobacillus acidophilus)[1][2] | Acampe praemorsa | |
| Antifungal | Zone of Inhibition: 17mm (ethyl acetate extract against Candida albicans)[1][2] | Acampe praemorsa | |
| Antioxidant | Concentration-dependent activity against various free radicals[3] | Acampe praemorsa | |
| Anti-inflammatory | Reported, but quantitative data not specified in the provided results.[4] | Acampe praemorsa | |
| Coelogyne ovalis Extract | Antioxidant | High phenolic and flavonoid contents suggest antioxidant potential.[5] | Coelogyne ovalis |
| Anticancer | Ethyl acetate extract of Coelogyne stricta showed cytotoxic activity towards HeLa cancer cell line (IC50 47.0 µg/ml).[6] | Coelogyne stricta | |
| Antimicrobial | Ethyl acetate extract of Coelogyne stricta showed maximum antibacterial activity against six microorganisms.[6] | Coelogyne stricta | |
| 9,10-dihydrophenanthrene derivatives (from Bletilla striata) | Anti-inflammatory | IC50 values ranging from 0.78 to 5.52 μM (inhibition of NO production in LPS-induced BV-2 cells).[7] | Bletilla striata |
| PTP1B Inhibitory | IC50 values of 3.43–12.30 μM.[7] | Bletilla striata | |
| Cytotoxic | IC50 values ranging from 1.4 to 8.3 μM against various cancer cell lines.[8] | Bletilla striata | |
| 9,10-dihydrophenanthrene derivatives (general) | Antiviral (SARS-CoV-2 3CLpro inhibitors) | IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM for compounds C1 and C2.[9] | Synthetic/Isolated |
Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the evaluation of the bioactivities of natural products like Flavidinin.
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified turbidity, often corresponding to a concentration of 10^8 CFU/mL for bacteria and 10^7 cells/mL for fungi.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Preparation: A sterile cork borer is used to create uniform wells (typically 6 mm in diameter) in the agar.
-
Sample Application: A defined volume (e.g., 100 µL) of the test extract or isolated compound at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., plant extract or isolated Flavidinin) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reaction Mixture Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at 517 nm.
-
Sample Incubation: Different concentrations of the test sample are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the mixture is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
Visualizations
The following diagrams illustrate a general workflow for the investigation of natural product bioactivities and a potential signaling pathway that could be modulated by compounds with anti-inflammatory properties, such as those in the 9,10-dihydrophenanthrene class.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of Acampe praemorsa (Roxb.) Blatt. & McCann against oxidative stress | Plant Science Today [horizonepublishing.com]
- 4. jddtonline.info [jddtonline.info]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavonoid Dose-Response in Cancer Cell Lines: Luteolin vs. Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the dose-response curves for two prominent flavonoids, Luteolin and Quercetin, in the context of cancer research. Due to the lack of publicly available data for a compound named "Flavidinin," this guide focuses on these well-researched alternatives to illustrate the principles of dose-response analysis and comparative efficacy. The information presented is collated from various scientific studies and is intended to provide a framework for similar analyses in drug discovery and development.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Luteolin and Quercetin across various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| LoVo | Colon Cancer | 66.70 | 24 | [1] |
| LoVo | Colon Cancer | 30.47 | 72 | [1] |
| GLC4 | Lung Cancer | 40.9 | Not Specified | [2] |
| COLO 320 | Colon Cancer | 32.5 | Not Specified | [2] |
| A549 | Lung Carcinoma | 3.1 | Not Specified | [2] |
| B16 melanoma 4A5 | Melanoma | 2.3 | Not Specified | [2] |
| CCRF-HSB-2 | T-cell Leukemia | 2.0 | Not Specified | [2] |
| TGBC11TKB | Gastric Cancer | 1.3 | Not Specified | [2] |
| HL60 | Leukemia | 15 | Not Specified | [2][3] |
| A431 | Squamous Cell Cancer | 19 | Not Specified | [2] |
| NCI-ADR/RES | Multidrug Resistant | ~45 | 24 | [4] |
| MCF-7/MitoR | Multidrug Resistant | ~35 | 48 | [4] |
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| SKOV-3 | Ovarian Cancer | 50 - 130 | Time-dependent | [5] |
| MCF-7 | Breast Cancer | 50 - 130 | Time-dependent | [5] |
| B164A5 | Murine Melanoma | 25 - 150 | 24 - 72 hours | [5] |
| A431 | Squamous Cell Cancer | 21 | Not Specified | [2] |
Experimental Protocols
Determination of Dose-Response and IC50 Values via MTT Assay
This protocol outlines a standard method for determining the cytotoxic effects of compounds like Luteolin and Quercetin on cancer cell lines.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
3. Compound Treatment:
-
A stock solution of the test compound (Luteolin or Quercetin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made to achieve a range of final concentrations.
-
The culture medium is replaced with a medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration.
4. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
6. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from the curve using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Luteolin and a typical experimental workflow for dose-response analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Therapeutic Promise of Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, peer-reviewed comparison of the therapeutic potential of flavonoids, a diverse group of plant-derived compounds, against other alternatives. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document serves as a valuable resource for evaluating the efficacy and mechanisms of action of flavonoids in drug discovery and development.
Quantitative Performance Analysis: A Comparative Overview
Flavonoids have demonstrated significant therapeutic potential across a range of applications, most notably for their anti-inflammatory and antioxidant properties. The following tables summarize key quantitative data from peer-reviewed studies, comparing the efficacy of various flavonoids and their performance against conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparative Anti-Inflammatory Activity of Flavonoids and NSAIDs
| Compound | Assay | Target | IC50 (µM) | Source |
| Flavonoids | ||||
| Luteolin | Nitric Oxide (NO) Inhibition | iNOS | 12.5 | [1] |
| Apigenin | Nitric Oxide (NO) Inhibition | iNOS | 10.8 | [1] |
| Acacetin | Nitric Oxide (NO) Inhibition | iNOS | 11.2 | [1] |
| Diosmetin | Nitric Oxide (NO) Inhibition | iNOS | 23.4 | [1] |
| Jaceosidin | Nitric Oxide (NO) Inhibition | iNOS | 20.1 | [1] |
| Quercetin | PGE2 Inhibition | COX-2 | ~10 | [2] |
| NSAIDs | ||||
| Diclofenac | Nitric Oxide (NO) Inhibition | iNOS | 86.75 µg/mL | [3] |
| Celecoxib | PGE2 Inhibition | COX-2 | - | [2][4] |
| Ibuprofen | Cyclooxygenase (COX) | COX-1/COX-2 | - | [5] |
IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. Note that direct comparison of IC50 values across different studies and assays should be done with caution due to variations in experimental conditions.
Table 2: Comparative Antioxidant Activity of Flavonoids
| Compound/Extract | Assay | IC50 (mg/mL) | Source |
| Flavonoid Fraction | Radical Scavenging (DPPH) | 0.3381 | [6] |
| Phenolic Acid Fraction | Radical Scavenging (DPPH) | 0.5243 | [6] |
| Methanolic Extract | Radical Scavenging (DPPH) | 3.7783 | [6] |
| Flavonoid Fraction | Chelating Effect | 0.9216 | [6] |
| Phenolic Acid Fraction | Chelating Effect | 0.6240 | [6] |
| Methanolic Extract | Chelating Effect | 2.9814 | [6] |
| Flavonoid Fraction | Reducing Power | 0.3697 | [6] |
| Phenolic Acid Fraction | Reducing Power | 0.7067 | [6] |
| Methanolic Extract | Reducing Power | 2.6277 | [6] |
| Ascorbic Acid (Standard) | Radical Scavenging (DPPH) | 0.0502 | [6] |
This table highlights the potent antioxidant capacity of flavonoid-rich extracts, with lower IC50 values indicating stronger antioxidant activity.
Key Signaling Pathways in Flavonoid Action
Flavonoids exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
Caption: NF-κB Signaling Pathway and Flavonoid Inhibition.
Caption: PI3K/Akt Signaling Pathway and Flavonoid Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the flavonoid or control compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Caption: MTT Assay Experimental Workflow.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay is a common and reliable method to evaluate the free radical scavenging activity of antioxidant compounds.[9][10][11]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[11]
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[11]
-
Sample Preparation: Prepare a stock solution of the flavonoid or plant extract in a suitable solvent (e.g., methanol, ethanol, or DMSO). Prepare a series of dilutions from this stock solution.
-
Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the DPPH solution (e.g., 2.96 mL) to different concentrations of the sample (e.g., 40 µL).[11] A control is prepared with the solvent instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 20-30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [9]
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.
-
Comparison with Alternative Treatments: Flavonoids vs. NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation and pain. However, their use is often associated with adverse effects, particularly gastrointestinal issues.[12] Flavonoids present a promising alternative due to their multi-faceted anti-inflammatory mechanisms and generally favorable safety profile.
Studies have shown that certain flavonoids can inhibit cyclooxygenase (COX) enzymes, a primary target of NSAIDs.[12] For instance, quercetin has been shown to suppress COX-2 expression.[13] A study comparing celecoxib, a selective COX-2 inhibitor, with the non-specific NSAID diclofenac found that while both were effective in managing rheumatoid arthritis, celecoxib was associated with a lower frequency of upper gastrointestinal ulceration.[4] Some research suggests that combining flavonoids with NSAIDs, such as quercetin with ibuprofen, may enhance anti-inflammatory effects and provide neuroprotective benefits.[5] However, other studies indicate that quercetin might reduce the antinociceptive effects of some NSAIDs.[14] While flavonoids show promise, more direct comparative clinical trials are needed to definitively establish their efficacy relative to NSAIDs for various inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. japsonline.com [japsonline.com]
- 4. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchhub.com [researchhub.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of beneficial actions of non-steroidal anti-inflammatory drugs to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin Reduces Antinociceptive but Not the Anti-Inflammatory Effects of Indomethacin, Ketorolac, and Celecoxib in Rats with Gout-like Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Flaccidinin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Flaccidinin, a plant-derived alkaloid, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a cautious approach based on general principles for handling potentially hazardous chemical waste is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and potential interactions during disposal.
| Property | Value |
| Molecular Formula | C16H10O5 |
| Formula Weight | 282.25 |
| Melting Point | 360 °C (decomposition)[1] |
| Boiling Point (Predicted) | 599.0 ± 50.0 °C[1] |
| Density (Predicted) | 1.590 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 8.66 ± 0.20[1] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for chemical waste management and should be performed in conjunction with your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
4. Liquid Waste Disposal:
-
Aqueous Solutions:
-
For dilute aqueous solutions, consult your institution's guidelines. Neutralization to a pH between 5.5 and 9.0 may be required before disposal down the sanitary sewer, followed by flushing with a large volume of water[2]. However, without specific toxicity data, it is more prudent to collect it as chemical waste.
-
-
Organic Solvent Solutions:
-
Collect all liquid waste containing this compound and organic solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour organic solvents down the drain.
-
-
Concentrated Solutions:
-
All concentrated solutions of this compound must be treated as hazardous chemical waste and collected for disposal by a licensed waste management contractor.
-
5. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. Use an appropriate solvent to rinse the equipment, and collect the rinsate as hazardous liquid waste.
6. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's environmental health and safety department or a licensed waste disposal contractor.
7. Documentation:
-
Maintain a log of the generated this compound waste, including the amount and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. As no specific Safety Data Sheet for this compound was found, these recommendations should be used as a guide. It is imperative to consult and adhere to your institution's specific environmental health and safety guidelines and all applicable local, state, and federal regulations for chemical waste disposal.
References
Essential Safety and Handling Protocols for Flaccidinin
Researchers, scientists, and drug development professionals must exercise extreme caution when handling Flaccidinin due to the current lack of comprehensive safety data. A thorough review of available chemical databases has not yielded a specific Safety Data Sheet (SDS) for this compound. In the absence of detailed toxicological and handling information, it is imperative to treat this compound as a compound with unknown potential hazards. The following guidelines are based on general best practices for handling novel or uncharacterized chemical substances.
Immediate Safety and Logistical Information
All personnel must be trained in standard laboratory safety procedures and be aware of the potential risks associated with handling a substance of unknown toxicity. An emergency plan should be in place prior to any handling of this compound.
Personal Protective Equipment (PPE):
Due to the unknown nature of this compound's hazards, a comprehensive PPE strategy is required to minimize all potential routes of exposure (inhalation, dermal contact, and ingestion).
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact. Double gloving provides additional protection against potential tears or degradation. |
| Eye Protection | Chemical splash goggles and a face shield | To protect the eyes and face from splashes and aerosols. |
| Lab Coat | Chemically resistant, fully buttoned with tight cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | To prevent inhalation of dusts or aerosols. The specific cartridge type should be determined based on the chemical properties of this compound, but an organic vapor/acid gas cartridge with a particulate filter is a conservative starting point. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plans
Handling:
-
Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing solid this compound, use a balance inside the fume hood or a vented balance safety enclosure.
-
Solution Preparation: Prepare solutions within the fume hood. Avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.
Spill Response:
In the event of a spill, evacuate the immediate area and alert laboratory personnel. The spill should be cleaned by trained personnel wearing appropriate PPE.
-
Small Spills: For small powder spills, gently cover with an absorbent material to avoid raising dust. For small liquid spills, absorb with a chemically inert absorbent.
-
Large Spills: For larger spills, follow established emergency procedures. This may include evacuation and contacting the institution's environmental health and safety department.
-
Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated. The appropriate decontamination solution will depend on the chemical properties of this compound. In its absence, a general-purpose laboratory decontaminant can be used, followed by a thorough rinse.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is known.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
